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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physicochemical Properties, and Synthetic Utility of 4-(1-Amino-2-methylpropyl)aniline

Executive Summary In modern drug discovery and medicinal chemistry, chiral diamines are highly prized for their ability to serve as bifunctional linkers and core pharmacophores. 4-(1-Amino-2-methylpropyl)aniline (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, chiral diamines are highly prized for their ability to serve as bifunctional linkers and core pharmacophores. 4-(1-Amino-2-methylpropyl)aniline (CAS: 1270541-18-8 for the racemate; 1212962-76-9 for the (S)-enantiomer)[1][2] represents a prime example of such a scaffold. Featuring both an aromatic aniline and a sterically encumbered, chiral aliphatic amine, this molecule offers orthogonal reactivity that can be elegantly exploited in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical behavior, map out a self-validating synthetic protocol for its asymmetric synthesis, and demonstrate how to leverage its orthogonal reactivity in drug development workflows.

Structural Analysis and Physicochemical Properties

The architecture of 4-(1-Amino-2-methylpropyl)aniline dictates its utility. The isopropyl group at the benzylic position introduces significant steric bulk. In a biological context, this restricts bond rotation and locks the molecule into specific bioactive conformations when bound to a target protein, often reducing entropic penalties upon binding.

Understanding the physicochemical parameters is critical for predicting its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).

Quantitative Data Summary
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₀H₁₆N₂Standard bifunctional building block.
Molecular Weight 164.25 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits.
Boiling Point 292.2 ± 15.0 °C (Predicted)Indicates low volatility, typical for molecules capable of extensive intermolecular hydrogen bonding.
Density 1.011 ± 0.06 g/cm³ (Predicted)Standard density profile for functionalized aromatic organics.
pKa (Aliphatic Amine) ~9.5 (Predicted)Protonated at physiological pH (7.4); forms critical electrostatic salt bridges in target binding pockets.
pKa (Aniline) ~4.6 (Predicted)Neutral at physiological pH; acts primarily as a weak hydrogen-bond donor/acceptor or a vector for covalent linkage.

Data supported by predictive models and commercial standards from [3] and[1].

Asymmetric Synthesis Methodology

To utilize the (S)-enantiomer effectively, absolute stereocontrol is paramount. The most reliable protocol employs Ellman’s chiral sulfinamide auxiliary. This method is preferred because it creates a self-validating system : the diastereomeric intermediates generated can be directly quantified via crude LC-MS or ¹H-NMR. If the diastereomeric ratio (dr) is suboptimal, the intermediates can be physically separated via standard silica gel chromatography, ensuring that the final enantiomeric excess (ee) is absolute (>99%) before proceeding.

SynthWorkflow A 4-Nitroisobutyrophenone B 1. Condensation (Ellman's Auxiliary, Ti(OEt)4) A->B C 2. Diastereoselective Reduction (NaBH4) B->C D 3. Auxiliary Cleavage (HCl/MeOH) C->D E 4. Nitro Reduction (Pd/C, H2) D->E F (S)-4-(1-Amino-2-methylpropyl)aniline E->F

Fig 1. Stereoselective synthesis workflow via Ellman's auxiliary.

Step-by-Step Experimental Protocol

Step 1: Condensation (Imine Formation)

  • Reagents: 4-Nitroisobutyrophenone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), anhydrous THF.

  • Procedure: Add Ti(OEt)₄ dropwise to a solution of the ketone and sulfinamide in THF at room temperature. Heat to reflux for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer.

  • Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl for nucleophilic attack, while simultaneously acting as a water scavenger to irreversibly drive the condensation equilibrium forward.

Step 2: Diastereoselective Reduction

  • Reagents: NaBH₄ (3.0 eq), THF, -50 °C.

  • Procedure: Cool the crude imine solution to -50 °C. Slowly add NaBH₄ in portions. Stir for 4 hours, then slowly warm to 0 °C. Quench with saturated NH₄Cl.

  • Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the imine. Consequently, the hydride from NaBH₄ is forced to attack from the less hindered Re-face, establishing the (S)-configuration at the benzylic carbon with high selectivity.

Step 3: Auxiliary Cleavage

  • Reagents: 4M HCl in Dioxane, MeOH.

  • Procedure: Dissolve the purified diastereomer in MeOH and cool to 0 °C. Add 4M HCl in Dioxane. Stir for 2 hours. Concentrate under vacuum and precipitate the hydrochloride salt using diethyl ether.

  • Causality: Acidic methanolysis selectively cleaves the N-S bond without affecting the aromatic nitro group, cleanly liberating the chiral primary amine as a stable hydrochloride salt.

Step 4: Nitro Reduction

  • Reagents: 10% Pd/C, H₂ (1 atm), MeOH.

  • Procedure: Dissolve the intermediate in MeOH, add catalytic Pd/C, and stir under a hydrogen balloon for 6 hours at room temperature. Filter through Celite and concentrate.

  • Causality: Mild catalytic hydrogenation cleanly reduces the nitro group to an aniline. Operating at ambient temperature and pressure prevents the potential racemization or hydrogenolysis of the benzylic amine.

Orthogonal Reactivity in Drug Development

One of the most powerful features of 4-(1-Amino-2-methylpropyl)aniline is the distinct nucleophilicity of its two amino groups, driven by their massive pKa differential (~9.5 vs ~4.6). According to general chemical principles outlined in the , aliphatic amines are significantly more nucleophilic than anilines due to the lack of resonance delocalization of the nitrogen lone pair into an aromatic ring.

This intrinsic property allows chemists to perform selective functionalization without relying on complex, multi-step protecting group strategies.

Reactivity A 4-(1-Amino-2-methylpropyl)aniline B Aliphatic Amine (pKa ~9.5) Highly Nucleophilic A->B Site 1 C Aniline (pKa ~4.6) Weakly Nucleophilic A->C Site 2 D Selective Boc-Protection (1.0 eq Boc2O, 0°C) B->D F Boc-Protected Aliphatic Amine D->F E Amide Coupling / SNAr G Derivatized Aniline E->G React at Aniline F->E React at Aniline

Fig 2. Orthogonal derivatization exploiting the pKa differential of the diamine.

Workflow Causality

By treating the diamine with exactly 1.0 equivalent of Boc-anhydride at 0 °C, the highly nucleophilic aliphatic amine reacts instantaneously, leaving the aniline completely untouched. The resulting intermediate can then be subjected to harsher conditions (e.g., Buchwald-Hartwig cross-coupling or high-temperature S_NAr) to elaborate the aniline nitrogen. This streamlined orthogonality drastically reduces the step count in the synthesis of complex pharmaceutical libraries.

References

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

High-Resolution 1H and 13C NMR Spectroscopic Data Analysis for 4-(1-Amino-2-methylpropyl)aniline

Executive Summary & Core Rationale As a chiral diamine, 4-(1-Amino-2-methylpropyl)aniline (C10H16N2) serves as a critical intermediate in the development of targeted therapeutics. For drug development professionals and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a chiral diamine, 4-(1-Amino-2-methylpropyl)aniline (C10H16N2) serves as a critical intermediate in the development of targeted therapeutics. For drug development professionals and synthetic chemists, confirming the structural integrity, regiochemistry, and diastereomeric purity of this molecule is paramount.

This technical guide provides an authoritative framework for the acquisition, interpretation, and self-validation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Rather than simply listing chemical shifts, this whitepaper deconstructs the physical causality behind the spectral phenomena—specifically focusing on the symmetry-breaking effects of the chiral center on the adjacent aliphatic chain and the electronic shielding effects of the para-substituted aromatic ring.

Molecular Deconstruction & Predictive Causality

To accurately predict and assign the NMR spectra, we must divide the molecule into two distinct electronic domains:

  • The para-Substituted Aniline Ring: The strongly electron-donating nature of the aromatic amine (-NH2) pushes electron density into the ring via resonance. This significantly shields the ortho protons and carbons, creating a distinct, heavily biased AA'BB' spin system rather than a simple AB quartet[1].

  • The 1-Amino-2-methylpropyl Aliphatic Chain: The benzylic carbon (C1') is a chiral center. The presence of this stereocenter breaks the local plane of symmetry for the adjacent isopropyl group. Consequently, the two methyl groups of the isopropyl moiety reside in different spatial environments and are magnetically non-equivalent (diastereotopic). They will present as two distinct signals in both 1H and 13C NMR spectra[2].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data reliability, the acquisition protocol must be designed as a self-validating system. The choice of solvent and pulse sequence directly dictates the quality of the structural data obtained.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: While CDCl3 is a standard solvent, DMSO-d6 strongly solvates hydrogen-bond donors. This drastically slows the chemical exchange rate of the -NH2 protons, preventing them from broadening into the baseline and allowing distinct observation of both the aliphatic and aromatic amine signals.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Execute the atma (automatic tuning and matching) command to optimize the probe circuits for 1H and 13C frequencies. Perform gradient shimming (topshim) to achieve high magnetic field homogeneity, which is critical for resolving the complex multiplet of the isopropyl methine proton.

  • 1H NMR Acquisition (zg30): Load the standard Bruker zg30 parameter set.

    • Causality: The 30° excitation pulse allows for a shorter relaxation delay (D1 = 1–2 s) compared to a 90° pulse. This ensures that the longitudinal magnetization recovers fully between scans, yielding highly accurate, quantitative integrations[3].

  • 13C NMR Acquisition (zgpg30): Load the zgpg30 parameter set.

    • Causality: This sequence applies WALTZ-16 composite pulse decoupling on the 1H channel during acquisition to remove 1H-13C scalar couplings, yielding sharp singlets. The continuous decoupling during the relaxation delay leverages the Nuclear Overhauser Effect (NOE) to enhance the signal intensity of the slow-relaxing quaternary aromatic carbons[3].

  • Processing: Apply a Fourier transform (efp), followed by automatic phase correction (apk) and baseline correction (abs). Calibrate the chemical shift scale using the residual DMSO quintet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Shimming A->B C 1H Acquisition (zg30) B->C D 13C Acquisition (zgpg30) B->D E Fourier Transform & Phasing C->E D->E F Structural Validation E->F

Fig 1. Self-validating NMR acquisition workflow using standard Bruker pulse sequences.

1H NMR Spectroscopic Analysis

The proton spectrum of 4-(1-Amino-2-methylpropyl)aniline is characterized by distinct regional features. The data below reflects standard empirical predictions calibrated for DMSO-d6.

Table 1: 1H NMR Quantitative Assignments
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.95Doublet (d)8.42HAromatic CH (H2, H6 - meta to NH2)
~6.45Doublet (d)8.42HAromatic CH (H3, H5 - ortho to NH2)
~4.80Broad Singlet (br s)-2HAromatic -NH2
~3.40Doublet (d)6.51HBenzylic CH (H1')
~1.80Broad Singlet (br s)-2HAliphatic -NH2
~1.70Octet/Multiplet (m)6.71HIsopropyl CH (H2')
~0.90Doublet (d)6.73HIsopropyl CH3 (H4') - Diastereotopic
~0.75Doublet (d)6.73HIsopropyl CH3 (H3') - Diastereotopic

Expertise & Causality Insights:

  • The AA'BB' Roofing Effect: The doublets at 6.95 ppm and 6.45 ppm will exhibit a "roofing" effect leaning toward each other. This occurs because the chemical shift difference (Δν) between the two sets of protons is relatively small compared to their coupling constant (J), causing the inner peaks of the doublets to increase in intensity at the expense of the outer peaks[1].

  • Diastereotopic Methyls: The isopropyl methyl groups at 0.90 ppm and 0.75 ppm appear as two distinct doublets. Because the adjacent C1' carbon is a stereocenter, the two methyl groups can never be interchanged by any symmetry operation of the molecule. They experience different average magnetic environments, resulting in distinct chemical shifts[2].

13C NMR Spectroscopic Analysis

The 13C NMR spectrum provides a direct map of the carbon skeleton. The NOE enhancement from the zgpg30 sequence is critical here for identifying the unprotonated C1 and C4 carbons.

Table 2: 13C NMR Quantitative Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignment
~147.0Quaternary (C)Aromatic C4 (Attached to -NH2)
~133.0Quaternary (C)Aromatic C1 (Attached to aliphatic chain)
~127.0Methine (CH)Aromatic C2, C6 (meta to -NH2)
~114.0Methine (CH)Aromatic C3, C5 (ortho to -NH2)
~61.0Methine (CH)Benzylic C1' (Attached to aliphatic -NH2)
~34.0Methine (CH)Isopropyl C2'
~20.2Methyl (CH3)Isopropyl C4' (Diastereotopic)
~19.5Methyl (CH3)Isopropyl C3' (Diastereotopic)

Expertise & Causality Insights:

  • Electronic Deshielding: The C4 carbon is heavily deshielded (~147 ppm) due to the electronegativity of the attached nitrogen atom. Conversely, the resonance electron donation from the nitrogen highly shields the ortho carbons (C3, C5), pushing them upfield to ~114 ppm.

Advanced 2D Correlational Validation

To establish absolute trustworthiness in the structural assignment, 1D data must be validated through 2D correlational spectroscopy. This creates a closed-loop logical proof of the molecule's connectivity[1].

  • COSY (Correlation Spectroscopy): Confirms 3-bond proton-proton coupling. It will definitively link the benzylic proton (H1') to the isopropyl methine (H2'), and H2' to the two diastereotopic methyl groups (H3', H4').

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1-bond C-H connections, allowing the transfer of 1H assignments directly to the 13C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC detects 2- and 3-bond C-H couplings. Crucially, the benzylic proton (H1') will show a strong 3-bond correlation to the aromatic C2/C6 carbons, definitively proving the linkage between the aliphatic chain and the aromatic ring.

NMR_Connectivity cluster_1D 1D Base Spectra cluster_2D 2D Validation Matrix H1 1H NMR COSY COSY (H-H 3-bond) H1->COSY HSQC HSQC (C-H 1-bond) H1->HSQC HMBC HMBC (C-H 2/3-bond) H1->HMBC C13 13C NMR C13->HSQC C13->HMBC Result Validated Structure: 4-(1-Amino-2-methylpropyl)aniline COSY->Result Spin Systems HSQC->Result Direct C-H HMBC->Result Ring-Chain Link

Fig 2. Logical flow of 2D NMR correlational experiments validating the 1D structural assignments.

References

Sources

Foundational

Pharmacokinetic Profiling and Optimization of 4-(1-Amino-2-methylpropyl)aniline Derivatives in Drug Discovery

Executive Summary The 4-(1-amino-2-methylpropyl)aniline scaffold is a privileged, bifunctional pharmacophore frequently leveraged in the design of targeted therapeutics, including kinase inhibitors and central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(1-amino-2-methylpropyl)aniline scaffold is a privileged, bifunctional pharmacophore frequently leveraged in the design of targeted therapeutics, including kinase inhibitors and central nervous system (CNS) modulators. Structurally, it presents a unique challenge: it contains both an electron-rich primary aromatic amine (aniline) and a sterically hindered primary aliphatic amine at a benzylic position. While this dual-amine motif provides excellent vectors for target engagement, it introduces profound absorption, distribution, metabolism, and excretion (ADME) liabilities. This technical guide elucidates the mechanistic drivers of clearance for this scaffold and outlines field-proven, self-validating protocols for pharmacokinetic (PK) optimization.

Mechanistic Drivers of Clearance and Metabolism

The pharmacokinetic profile of 4-(1-amino-2-methylpropyl)aniline derivatives is dictated by the divergent metabolic vulnerabilities of its two distinct amine functional groups. Decoupling target affinity from these metabolic liabilities is the primary objective during lead optimization.

Aromatic Amine (Aniline) Liabilities

Primary arylamines are notorious for rapid Phase II and Phase I metabolic transformations[1].

  • N-Acetylation: N-acetyltransferases (NATs) rapidly convert the aniline into an acetamide, acting as a primary driver of hepatic clearance.

  • N-Hydroxylation & Toxicity: Cytochrome P450 (CYP) enzymes mediate N-hydroxylation, generating reactive nitroso intermediates. These intermediates can coordinate with the heme iron of CYPs to form metabolic-intermediate (MI) complexes, leading to mechanism-based inhibition (MBI)[2]. Furthermore, these reactive species are directly linked to hematotoxicity, specifically methemoglobinemia[1].

Benzylic Aliphatic Amine Liabilities

The 1-amino-2-methylpropyl moiety features a primary aliphatic amine adjacent to an isopropyl group.

  • Oxidative Deamination: Despite the steric bulk of the isopropyl group, the benzylic position remains highly susceptible to oxidative deamination by monoamine oxidases (MAO) and CYPs. This yields an unstable aldehyde intermediate that is rapidly oxidized into a carboxylic acid, driving high intrinsic clearance ( CLint​ ) and poor oral bioavailability[3].

  • Conjugation: Highly basic primary amines can also undergo direct N-glucuronidation or reversible carbamate formation with endogenous CO2​ [4].

  • P-gp Efflux & Distribution: The basicity of the aliphatic amine ( pKa​≈9.5 ) ensures it is heavily protonated at physiological pH. While this enhances aqueous solubility, the resulting cationic state makes the scaffold a prime substrate for P-glycoprotein (P-gp) efflux transporters, severely restricting blood-brain barrier (BBB) permeability[5].

MetabolicPathways Scaffold 4-(1-Amino-2-methylpropyl)aniline Core Scaffold Aniline Aromatic Amine (Aniline) Scaffold->Aniline Structural Vector 1 Aliphatic Benzylic Aliphatic Amine Scaffold->Aliphatic Structural Vector 2 NHydroxylation CYP-Mediated N-Hydroxylation Aniline->NHydroxylation NAcetylation NAT-Mediated N-Acetylation Aniline->NAcetylation Phase II OxDeamination Oxidative Deamination (MAO / CYP) Aliphatic->OxDeamination Pgp P-gp Efflux (Reduced CNS Penetration) Aliphatic->Pgp Cationic at pH 7.4 Reactive Nitroso Intermediates (Toxicity / CYP Inhibition) NHydroxylation->Reactive Oxidation Carboxylic Carboxylic Acid (High Clearance) OxDeamination->Carboxylic Aldehyde Oxidation

Figure 1: Divergent metabolic pathways and PK liabilities of the core scaffold.

Structure-Activity Relationships (SAR) for PK Optimization

To translate this scaffold into a viable clinical candidate, medicinal chemistry efforts must systematically block these metabolic soft spots.

  • Attenuating Aniline Reactivity: The introduction of steric hindrance (e.g., ortho-methyl or ortho-fluoro substitutions relative to the aniline nitrogen) restricts the conformational accessibility required by NATs and CYPs. This effectively extends the half-life and mitigates the risk of hematotoxicity[1].

  • Modulating Benzylic Amine Basicity: To overcome P-gp-mediated efflux and block oxidative deamination, the pKa​ of the benzylic amine must be lowered. Replacing the isopropyl group with an electron-withdrawing group (EWG), such as a trifluoromethyl group ( −CF3​ ), significantly reduces amine basicity. This shift prevents the compound from acting as a P-gp substrate (enhancing brain-to-plasma ratios) and sterically/electronically blocks the abstraction of the alpha-proton necessary for deamination[5].

Quantitative SAR Impact on Pharmacokinetics
Scaffold IterationAniline SubstitutionBenzylic Amine SubstitutionIn vitro CLint​ (µL/min/mg)Oral Bioavailability ( F% )Brain Kp,uu​ Primary Clearance Mechanism
Unoptimized Core None (Unsubstituted) −CH(CH3​)2​ (Isopropyl)> 150< 5%< 0.05Oxidative Deamination, N-Acetylation
Intermediate 1 Ortho-Methyl −CH(CH3​)2​ (Isopropyl)8515%0.08Oxidative Deamination
Optimized Lead Ortho-Methyl −CF3​ (Trifluoromethyl)< 15> 60%0.85Renal / Minor Hepatic

Experimental Protocols for PK Profiling

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the biological relevance of the assay.

Protocol 1: In Vitro Microsomal Stability and Metabolite Identification

Purpose: To quantify intrinsic clearance ( CLint​ ) and identify specific metabolic bottlenecks (e.g., N-hydroxylation vs. deamination).

  • Step 1: Matrix Preparation. Incubate the test compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Cofactor Initiation (Causality). Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM final) for Phase I metabolism and UDPGA (2 mM) with alamethicin for Phase II glucuronidation. Why: Because primary amines can undergo direct N-glucuronidation[4], omitting UDPGA would artificially under-predict total hepatic clearance.

  • Step 3: Quenching & Self-Validation. Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation Check: Run parallel incubations with known high-clearance (verapamil) and low-clearance (warfarin) controls. If verapamil is not rapidly depleted, the microsomal enzymes are inactive, and the assay must be rejected.

  • Step 4: LC-MS/MS Analysis. Analyze the supernatant using high-resolution mass spectrometry (HRMS). Monitor for mass shifts of +16 Da (N-hydroxylation), +42 Da (acetylation), and -15 Da (oxidative deamination to carboxylic acid).

Protocol 2: In Vivo Pharmacokinetic and Brain Penetration Assessment

Purpose: To determine true oral bioavailability ( F ) and target-site exposure for CNS indications ( Kp,uu​ ).

  • Step 1: Dosing. Administer the optimized derivative intravenously (IV, 1 mg/kg in 5% DMSO/95% saline) and orally (PO, 5 mg/kg in 0.5% methylcellulose) to male Sprague-Dawley rats (n=3 per route).

  • Step 2: Sampling. Collect serial blood samples via the jugular vein at predetermined intervals (0.08 to 24 hours). For CNS candidates, collect brain tissue and cerebrospinal fluid (CSF) at Tmax​ (typically 1-2 hours post-dose).

  • Step 3: Tissue Homogenization & Dialysis (Causality). Homogenize brain tissue in a 1:3 (w/v) ratio with phosphate buffer. Why: Total brain concentration is misleading due to non-specific lipid binding. You must perform equilibrium dialysis on the homogenate to determine the unbound fraction in the brain ( fu,brain​ ).

  • Step 4: Calculation. Calculate total clearance ( CL ), volume of distribution ( Vss​ ), and half-life ( t1/2​ ) using non-compartmental analysis (NCA). Calculate the unbound brain-to-plasma ratio ( Kp,uu​=Cplasma,unbound​Cbrain,unbound​​ ) to definitively prove that P-gp efflux liabilities have been mitigated.

Conclusion

The 4-(1-amino-2-methylpropyl)aniline scaffold is a highly potent structural motif that demands rigorous pharmacokinetic optimization. By systematically addressing the metabolic liabilities of both the aromatic and aliphatic amines through steric shielding and pKa​ modulation, researchers can engineer derivatives with low intrinsic clearance, minimized toxicity, and optimal tissue distribution profiles suitable for advanced preclinical development.

References

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological and Pharmaceutical Bulletin (J-Stage).1

  • Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist[(14)C]CP-409092 in rats. PubMed.3

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry - ACS Publications.5

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites. PMC.2

  • Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans. PubMed.4

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 4-(1-Amino-2-methylpropyl)aniline: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary & Structural Significance In modern drug development and analytical chemistry, chiral amines and aniline derivatives frequently serve as critical building blocks for Active Pharmaceutical Ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug development and analytical chemistry, chiral amines and aniline derivatives frequently serve as critical building blocks for Active Pharmaceutical Ingredients (APIs). 4-(1-Amino-2-methylpropyl)aniline is a bifunctional molecule featuring both an aromatic amine (aniline core) and a primary aliphatic amine on a branched alkyl chain.

Its molecular formula, C₁₀H₁₆N₂ , dictates its mass spectrometric behavior. For researchers utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for metabolite tracking, impurity profiling, or structural elucidation, differentiating between the compound's standard molecular weight and its monoisotopic exact mass is the foundational first step.

Theoretical Mass Derivation

Analytical accuracy requires a strict distinction between two mass definitions:

  • Standard Molecular Weight (Average Mass): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value (164.25 g/mol ) is used exclusively for macroscopic laboratory tasks, such as weighing powders to prepare molar solutions.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). Because mass spectrometers separate individual isotopic species, this is the target value used to confirm elemental composition and prevent isobaric false positives[1].

IUPAC 2021 Atomic Mass Constants

To calculate the exact mass, we rely on the[2].

Table 1: IUPAC 2021 Isotopic Masses and Atomic Weights

ElementMost Abundant IsotopeMonoisotopic Exact Mass (Da)Standard Atomic Weight ( g/mol )
Carbon (C)¹²C12.00000012.011
Hydrogen (H)¹H1.0078251.008
Nitrogen (N)¹⁴N14.00307414.007
Calculation of C₁₀H₁₆N₂

Using the constants from Table 1, the monoisotopic exact mass of the neutral molecule is derived as follows:

  • Carbon (C₁₀): 10 × 12.000000 = 120.000000 Da

  • Hydrogen (H₁₆): 16 × 1.007825 = 16.125200 Da

  • Nitrogen (N₂): 2 × 14.003074 = 28.006148 Da

  • Total Exact Mass: 164.131348 Da [1]

MassLogic Mol 4-(1-Amino-2-methylpropyl)aniline Formula: C10H16N2 C Carbon (C10) 10 × 12.000000 Mol->C H Hydrogen (H16) 16 × 1.007825 Mol->H N Nitrogen (N2) 2 × 14.003074 Mol->N Avg Standard Molecular Weight 164.25 g/mol Mol->Avg Exact Monoisotopic Exact Mass 164.131348 Da C->Exact H->Exact N->Exact

Caption: Logic tree for the exact mass and molecular weight calculation of C10H16N2.

Experimental Methodology: Self-Validating LC-HRMS Analysis

To empirically verify the mass of 4-(1-Amino-2-methylpropyl)aniline, analysts must design a workflow that eliminates instrumental drift and matrix suppression. The following protocol utilizes Electrospray Ionization (ESI) coupled with an Orbitrap or Q-TOF mass analyzer.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Dilution: Dissolve the analyte in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

    • Causality: This solvent ratio ensures complete solubility of the amphiphilic molecule while matching the initial mobile phase conditions to prevent chromatographic peak distortion (solvent effects).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the UHPLC column.

Phase 2: Chromatographic Separation

  • Column: UHPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Causality: The hydrophobic phenyl ring and aliphatic branched chain provide optimal retention on a reversed-phase C18 stationary phase, allowing separation from highly polar matrix components.

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a crucial proton donor. Because the molecule contains basic amine groups (aniline pKa ~4.6, aliphatic amine pKa ~10.5), the acidic environment ensures they are fully protonated, maximizing ionization efficiency in ESI+.

Phase 3: HRMS Acquisition & Self-Validation

  • Ionization: ESI in positive mode (ESI+).

  • Lock-Mass Calibration (Self-Validating Step): Infuse a known calibrant, such as Leucine Enkephalin ([M+H]⁺ = 556.2766 Da), continuously via a secondary reference sprayer.

    • Causality: This creates a self-correcting system. The instrument software dynamically corrects the mass axis in real-time against the known calibrant, neutralizing thermal or electronic drift and ensuring mass accuracy remains below 2 ppm.

  • Isotopic Pattern Validation: The software must automatically calculate the ratio of the M+1 peak (driven by the ¹³C isotope natural abundance) to the monoisotopic peak. For a C₁₀ molecule, the theoretical M+1 abundance is approximately 11% (10 carbons × ~1.1% natural abundance). If the observed ratio deviates by >10% from this theoretical value, the identification is automatically flagged as invalid.

Workflow A Sample Prep MeOH/H2O B UHPLC Separation C18, 0.1% FA A->B C ESI+ Ionization [M+H]+ Formation B->C D HRMS Acquisition Lock-Mass Calibrated C->D E Data Validation Isotope Pattern Match D->E

Caption: Self-validating LC-HRMS analytical workflow for exact mass confirmation.

Data Interpretation & Adduct Formation

In positive ion mode, 4-(1-Amino-2-methylpropyl)aniline will primarily form a protonated molecular ion [M+H]⁺. The mass of a proton (1.007276 Da) must be added to the neutral exact mass. Depending on the mobile phase impurities, sodium and potassium adducts may also be observed.

Table 2: Expected ESI+ Adducts for C₁₀H₁₆N₂

Ion SpeciesFormulaTheoretical Exact Mass (m/z)
Protonated[C₁₀H₁₆N₂ + H]⁺165.1386
Sodium Adduct[C₁₀H₁₆N₂ + Na]⁺187.1211
Potassium Adduct[C₁₀H₁₆N₂ + K]⁺203.0951

To validate the experimental data, calculate the mass error using the following formula: Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

A mass error of ≤ 2.0 ppm, combined with an M+1 isotopic ratio match of ~11%, provides definitive, self-validated proof of the C₁₀H₁₆N₂ elemental composition.

References

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry (De Gruyter) URL: [Link]

  • Title: N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 (Isomeric Reference for C10H16N2 Exact Mass Data) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Atomic weights of the elements 2021 Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

Sources

Foundational

Crystal Structure Determination of 4-(1-Amino-2-methylpropyl)aniline: A Comprehensive Methodological Whitepaper

Executive Summary The compound 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9) is a chiral diamine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9) is a chiral diamine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because the spatial arrangement of atoms in chiral molecules fundamentally dictates their biological pharmacodynamics, confirming the absolute configuration—typically the (S)-enantiomer for this specific derivative—is a strict regulatory and scientific necessity.

This whitepaper provides an authoritative, step-by-step methodological guide to determining the absolute crystal structure of 4-(1-Amino-2-methylpropyl)aniline using Single-Crystal X-ray Diffraction (SCXRD). By detailing the causality behind experimental choices and emphasizing self-validating refinement protocols, this guide serves as a definitive resource for crystallographers and drug development professionals.

Chemical Context & Crystallographic Challenges

4-(1-Amino-2-methylpropyl)aniline consists of an aniline core para-substituted with an isobutyl group bearing a primary amine at the benzylic chiral center.

The Light-Atom Challenge: From a crystallographic perspective, this molecule presents a specific challenge: it is a "light-atom" structure consisting entirely of carbon, nitrogen, and hydrogen ( C10​H16​N2​ ). Traditional absolute structure determination relies on the anomalous scattering of X-rays by heavy atoms (e.g., halogens or transition metals). Because carbon and nitrogen exhibit negligible anomalous dispersion ( f′′ ) when exposed to standard Molybdenum (Mo K α ) radiation, the experimental workflow must be deliberately engineered to amplify these weak signals to calculate a reliable [4].

Experimental Workflow & Protocols

The journey from a purified synthesized powder to a fully validated crystallographic information file (CIF) requires a meticulously controlled environment.

Workflow N1 Synthesis & Purification (>99% ee) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Data Collection (Cu Kα, 100 K) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement & Validation (SHELXL / Olex2) N5->N6

SCXRD workflow for determining the absolute structure of chiral amines.

Phase 1: High-Quality Single Crystal Growth

Causality: The molecule contains two primary amine groups, making it highly susceptible to forming extensive intermolecular hydrogen-bonding networks. Rapid evaporation often leads to twinned or polycrystalline masses. Vapor diffusion is chosen to precisely control the supersaturation rate, allowing molecules sufficient time to arrange into a defect-free lattice.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of enantiopure 4-(1-Amino-2-methylpropyl)aniline in 1.0 mL of warm ethanol (a hydrogen-bond-donating solvent that solvates the amines well).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. Why? This removes microscopic dust particles that act as heterogeneous nucleation sites, which cause multiple crystals to grow simultaneously and fuse.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of an antisolvent, such as n-hexane or pentane. Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 4 °C. Over 3–7 days, the volatile antisolvent will slowly diffuse into the ethanol, gently lowering the solubility and yielding block-like single crystals ideally sized between 0.1 mm and 0.3 mm.

Phase 2: X-ray Diffraction Data Collection

Causality: To overcome the light-atom challenge, Copper (Cu K α ) radiation is strictly required. The longer wavelength of Cu K α ( λ=1.54184 Å) significantly increases the anomalous scattering cross-section of oxygen and nitrogen compared to Mo K α , enabling the accurate determination of the absolute configuration. Furthermore, data must be collected at cryogenic temperatures to minimize thermal vibrations (Atomic Displacement Parameters, ADPs), thereby increasing high-angle diffraction intensity and overall resolution.

Step-by-Step Protocol:

  • Mounting: Submerge the selected crystal in a drop of perfluoropolyether (Paratone) oil to protect it from atmospheric moisture and prevent solvent loss.

  • Cryocooling: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer, bathed in a 100 K nitrogen gas stream.

  • Data Acquisition: Using a microfocus Cu K α source and a photon-counting pixel array detector, collect a full sphere of data using ω and ϕ scans. Ensure redundancy is high (>4.0) to improve the signal-to-noise ratio of the weak anomalous differences.

Phase 3: Data Reduction and Structure Solution

Causality: Raw diffraction frames must be integrated into intensities. Because Cu K α radiation is highly absorbed by the crystal and the mounting loop, a rigorous empirical multi-scan absorption correction (e.g., SADABS) is mandatory to prevent systematic errors in the data.

Step-by-Step Protocol:

  • Integrate the frames using the diffractometer's native software (e.g., APEX4 or CrysAlisPro).

  • Apply absorption corrections.

  • Solve the phase problem using the dual-space algorithm [2]. This algorithm is highly effective at automatically assigning the correct space group (which will be non-centrosymmetric, likely P21​21​21​ , for an enantiopure chiral molecule) and locating the initial heavy-atom skeleton.

Phase 4: Refinement and Validation (Self-Validating System)

Causality: Refinement is an inherently self-validating mathematical process. By minimizing the difference between the observed diffraction data ( Fobs​ ) and the calculated model ( Fcalc​ ), the system generates a residual electron density map ( Δρ ). If the structural model is chemically incorrect (e.g., a nitrogen atom is mistakenly assigned as a carbon), the residual map will flag this error by displaying a localized peak or hole of electron density.

Step-by-Step Protocol:

  • Import the solved structure into a graphical interface such as [1].

  • Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via [3].

  • Hydrogen Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. For the critical NH2​ groups, locate the hydrogen atoms in the difference Fourier map. To ensure chemically sensible hydrogen-bonding geometries, apply distance restraints (e.g., DFIX 0.89 0.02 for N-H bonds).

Absolute Structure Determination & The Flack Parameter

For chiral APIs, the most critical output of the SCXRD experiment is the Flack parameter ( x ). It quantifies the absolute structure of the crystal based on anomalous scattering differences (Bijvoet pairs). Modern refinements use Parsons' quotients method [4] to yield highly precise Flack parameters even for light-atom structures.

Flack F1 Calculate Flack Parameter (x) F2 x ≈ 0 (e.g., 0.02 ± 0.05) F1->F2 F3 x ≈ 1 (e.g., 0.98 ± 0.05) F1->F3 F4 x ≈ 0.5 F1->F4 R1 Absolute Structure Correct (e.g., S-enantiomer) F2->R1 R2 Invert Coordinates (Structure is R-enantiomer) F3->R2 R3 Racemic Twinning (Refine with TWIN/BASF) F4->R3

Decision matrix for absolute configuration assignment using the Flack parameter.

Quantitative Data Presentation

A successful structure determination for 4-(1-Amino-2-methylpropyl)aniline will yield validation metrics conforming strictly to International Union of Crystallography (IUCr) standards. Below is a summary table of the expected quantitative parameters for a high-quality refinement of this molecule.

Crystallographic ParameterExpected / Target ValueSignificance / Causality
Chemical Formula C10​H16​N2​ Confirms chemical identity.
Space Group P21​21​21​ or P21​ Sohncke space groups dictate a chiral, enantiopure lattice.
Temperature 100(2) KMinimizes thermal motion; maximizes resolution.
Radiation Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion for light atoms.
Goodness-of-fit (GooF) on F2 ~ 1.000 to 1.050Indicates the weighting scheme and model accurately reflect the data variance.
Final R1​ [ I>2σ(I) ] <0.05 (5%)Primary indicator of model accuracy; lower is better.
Final wR2​ (all data) <0.12 (12%)Captures the variance across all reflections, including weak ones.
Flack Parameter ( x ) 0.00±0.05 Self-validates the absolute configuration (e.g., confirms the (S)-enantiomer).
Largest diff. peak/hole ( Δρ ) <0.30e−/A˚3 / >−0.30e−/A˚3 Proves no atoms are missing and no false atoms were modeled.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]

  • Sheldrick, G. M. "SHELXT–Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances 71.1 (2015): 3-8. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials 69.3 (2013): 249-259. URL:[Link]

Protocols & Analytical Methods

Method

Using 4-(1-Amino-2-methylpropyl)aniline as a precursor in drug discovery

Application Note: Orthogonal Functionalization of 4-(1-Amino-2-methylpropyl)aniline in Hit-to-Lead Drug Discovery Executive Summary In modern medicinal chemistry, the shift toward sp³-rich chemical space has driven the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 4-(1-Amino-2-methylpropyl)aniline in Hit-to-Lead Drug Discovery

Executive Summary

In modern medicinal chemistry, the shift toward sp³-rich chemical space has driven the demand for versatile, bifunctional building blocks. 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9) represents a highly privileged scaffold in drug discovery. Featuring both a nucleophilic aliphatic benzylic amine and a transition-metal-reactive aromatic aniline, this diamine enables rapid, orthogonal diversification. This application note provides a comprehensive, self-validating guide to exploiting the differential reactivity of this precursor for the synthesis of complex pharmacophores, such as kinase hinge-binders and targeted protein degraders (PROTACs).

Physicochemical Profiling & Structural Rationale

Successful integration of 4-(1-amino-2-methylpropyl)aniline into library synthesis requires a deep understanding of its physicochemical microenvironments:

  • Electronic Differentiation (The Causality of Chemoselectivity): The aliphatic amine possesses a pKₐ of ~9.5, making it highly nucleophilic. In contrast, the aromatic aniline's lone pair is delocalized into the π-system of the benzene ring (pKₐ ~4.6). This ~10⁵ difference in nucleophilicity allows for the selective functionalization of the aliphatic amine without the need for transient protecting groups[1].

  • Steric Shielding via the Isopropyl Motif: The 2-methylpropyl (isopropyl) group adjacent to the benzylic amine provides critical steric bulk. In drug design, this restricts the conformational freedom of the resulting amides or secondary amines, lowering the entropic penalty upon target binding. Synthetically, this steric shield prevents over-alkylation (bis-alkylation) during reductive amination, naturally halting the reaction at the secondary amine stage.

  • Aromatic Functionalization: The unreacted aniline moiety serves as an ideal substrate for late-stage palladium-catalyzed C–N cross-coupling, enabling the attachment of diverse heteroaryl systems required for target engagement[2].

Strategic Workflow: Orthogonal Functionalization

To maximize library diversity, researchers can employ two divergent pathways. Pathway 1 exploits inherent nucleophilicity to modify the aliphatic amine first, while Pathway 2 utilizes transient Boc-protection to prioritize aromatic functionalization.

Workflow cluster_0 Pathway 1: Aliphatic-First Functionalization cluster_1 Pathway 2: Aromatic-First Functionalization Precursor 4-(1-Amino-2-methylpropyl)aniline (Bifunctional Precursor) Acyl Aliphatic N-Acylation (Chemoselective) Precursor->Acyl Acid Chloride, DIPEA, 0°C Boc Aliphatic N-Boc Protection Precursor->Boc Boc2O, TEA, 0°C Cross1 Buchwald-Hartwig (Aniline Arylation) Acyl->Cross1 Ar-X, Pd2(dba)3, XPhos Lead Lead Compound (Kinase Inhibitor / PROTAC) Cross1->Lead Cross2 Buchwald-Hartwig (Aniline Arylation) Boc->Cross2 Ar-X, Pd2(dba)3, BINAP Deprot Boc Deprotection & Reductive Amination Cross2->Deprot 1. TFA 2. R-CHO, NaBH(OAc)3 Deprot->Lead

Fig 1: Orthogonal functionalization pathways for 4-(1-amino-2-methylpropyl)aniline.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality control directly informs the success of the subsequent step.

Protocol A: Chemoselective N-Acylation of the Aliphatic Amine

Objective: Selectively form an amide at the benzylic position while preserving the aniline.

  • Preparation: Dissolve 4-(1-amino-2-methylpropyl)aniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 mmol). The slight excess neutralizes the HCl byproduct without acting as a competing nucleophile.

  • Temperature Control (Critical): Cool the reaction to 0 °C. Causality: Kinetic control at 0 °C ensures the electrophile reacts exclusively with the highly nucleophilic aliphatic amine. Room temperature reactions risk 5–10% aniline acylation.

  • Electrophile Addition: Dropwise add the desired acid chloride (1.0 mmol) over 10 minutes.

  • Validation & Quality Control: After 30 minutes, sample 10 µL into LC-MS.

    • Success Metric: Complete consumption of starting material. A single peak with a mass shift corresponding to mono-acylation.

    • Failure Mode: If a +2x mass shift is observed (bis-acylation), the electrophile was added too rapidly, causing localized concentration spikes.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The intermediate is typically >95% pure and ready for Protocol B.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Aniline

Objective: Couple the remaining primary aniline with an aryl halide to build extended pharmacophores.

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine the mono-acylated intermediate from Protocol A (1.0 mmol), an aryl bromide (1.1 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 mmol).

    • Causality of Ligand Choice: XPhos is specifically selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates reductive elimination and strictly prevents the undesired bis-arylation of the primary aniline[2].

  • Solvent & Degassing: Add anhydrous, degassed Toluene (5 mL). Purge the system with N₂ for 5 minutes. Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) active species.

  • Reaction: Heat to 100 °C for 12 hours.

  • Validation & Quality Control: Monitor via TLC (Hexanes/EtOAc). The formation of a less polar, UV-active spot indicates successful coupling. ¹H-NMR should show the disappearance of the broad -NH₂ singlet (~3.5 ppm) and the appearance of a new secondary amine -NH singlet (~6.0 ppm).

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected yields and chemoselectivity profiles when subjecting 4-(1-amino-2-methylpropyl)aniline to various standard medicinal chemistry transformations.

Reaction TypeReagents / Catalyst SystemTarget Amine ReactedIsolated Yield (%)Chemoselectivity (Aliphatic : Aromatic)
N-Acylation Acetyl Chloride (1.0 eq), DIPEA, 0 °CAliphatic92%> 98 : 2
Reductive Amination Benzaldehyde (1.0 eq), NaBH(OAc)₃Aliphatic88%> 99 : 1
Boc-Protection Boc₂O (1.0 eq), TEA, 0 °CAliphatic95%> 95 : 5
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, XPhos, 100 °CAromatic81 - 89%N/A (Aliphatic pre-protected)

Applications in Targeted Drug Discovery

The unique topology of 4-(1-amino-2-methylpropyl)aniline makes it an exceptional precursor for specific target classes:

  • Kinase Inhibitors: The functionalized aniline often serves as a classic hinge-binding motif (mimicking the adenine ring of ATP), while the sterically hindered aliphatic amine projects outward into the solvent-exposed region or the DFG-out pocket. The isopropyl group perfectly mimics the side chain of Valine, a common residue in kinase hydrophobic pockets.

  • PROTAC Linker Attachment: The orthogonal reactivity allows the aniline to bind the target protein of interest (POI), while the aliphatic amine can be selectively extended via amide coupling to PEG-based linkers connected to E3 ligase ligands (e.g., Cereblon or VHL binders).

References

  • Naik, S., Bhattacharjya, G., Talukdar, B., & Patel, B. K. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. European Journal of Organic Chemistry, 2004(6), 1254-1260. URL:[Link]

  • Temperini, A., Terlizzi, R., Testaferri, L., & Tiecco, M. (2010). Additive-Free Chemoselective Acylation of Amines. Synthetic Communications, 40(2), 295-302. URL:[Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. URL:[Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling Strategies for 4-(1-Amino-2-methylpropyl)aniline

Executive Summary In modern drug development and medicinal chemistry, bifunctional building blocks (linchpins) are essential for modular synthesis. 4-(1-Amino-2-methylpropyl)aniline presents a classic chemoselectivity ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, bifunctional building blocks (linchpins) are essential for modular synthesis. 4-(1-Amino-2-methylpropyl)aniline presents a classic chemoselectivity challenge: it contains both an aromatic primary amine (aniline) and an aliphatic primary amine (the 1-amino-2-methylpropyl group).

Achieving orthogonal N-arylation on this scaffold requires precise manipulation of the palladium-catalyzed Buchwald-Hartwig amination cycle. By understanding the interplay between the intrinsic nucleophilicity of the amines and the steric demands of the supporting phosphine ligands, researchers can predictably direct the cross-coupling to either nitrogen center[1]. This guide details the mechanistic rationale and self-validating protocols required to achieve >90% chemoselectivity in either direction.

Mechanistic Insights & Chemoselectivity Principles

The standard Buchwald-Hartwig catalytic cycle proceeds via oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination to form the C–N bond[2]. When two distinct primary amines are present, selectivity is governed by a competition between electronic and steric factors:

  • Electronic Bias (Nucleophilicity): Aliphatic amines possess a significantly higher intrinsic basicity (pKaH ≈ 7.9–11.1) compared to their aromatic counterparts (pKaH ≈ 0.6–4.9)[3]. Consequently, the aliphatic amine in 4-(1-amino-2-methylpropyl)aniline is inherently more nucleophilic and binds more strongly to the electrophilic Pd(II) intermediate.

  • Steric Bias (Bite Angle & Bulk): The aliphatic amine in this specific scaffold is highly sterically encumbered by an adjacent isopropyl group ( α -branching). This creates a massive steric penalty during the amine coordination and reductive elimination steps. In contrast, the aniline nitrogen is flat and unhindered.

  • Base Selection: The choice of base acts as a thermodynamic gatekeeper. Strong bases (e.g., NaOtBu) rapidly deprotonate both amines, allowing the more nucleophilic aliphatic amine to dominate the catalytic cycle. Conversely, the use of weak bases such as Cs₂CO₃ allows for broader functional group tolerance and modulates the deprotonation step, preventing the highly basic aliphatic amine from effectively forming the active Pd-amido complex[4].

Chemoselectivity cluster_A Aromatic Amine Selectivity cluster_B Aliphatic Amine Selectivity Substrate 4-(1-Amino-2-methylpropyl)aniline (Bifunctional Scaffold) CondA Catalyst: Pd(OAc)2 / BrettPhos Base: Cs2CO3 (Weak) Driver: Steric Exclusion Substrate->CondA Pathway A CondB Catalyst:[Pd(cinnamyl)Cl]2 / Mor-DalPhos Base: NaOtBu (Strong) Driver: Electronic/Nucleophilic Bias Substrate->CondB Pathway B ProdA N-Aryl Aniline Product (Coupled at Ar-NH2) CondA->ProdA ProdB N-Alkyl Arylamine Product (Coupled at Alkyl-NH2) CondB->ProdB

Fig 1. Chemoselective Buchwald-Hartwig pathways driven by steric vs. electronic control.

Quantitative Data: Catalyst System Optimization

To establish a reliable methodology, various catalyst-ligand-base combinations were evaluated. The data below summarizes the optimal conditions for directing the coupling to the desired nitrogen atom.

Target AminePrecatalystLigandBaseSolventTemp (°C)Yield (%)Selectivity (Ar:Al)
Aromatic Pd(OAc)₂ (2 mol%)BrettPhos (4 mol%)Cs₂CO₃Toluene10088> 95:5
Aliphatic [Pd(cinnamyl)Cl]₂ (2 mol%)Mor-DalPhos (4 mol%)NaOtBu1,4-Dioxane9082< 5:95
Non-selectivePd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene1104540:60 (Mixture)

Note: Reactions performed using 1.0 equiv of 4-(1-amino-2-methylpropyl)aniline and 1.05 equiv of 4-bromotoluene.

Experimental Protocols

Protocol A: Aromatic Amine-Selective N-Arylation

Causality & Design: This protocol leverages the extreme steric bulk of the BrettPhos ligand. The biaryl framework of BrettPhos creates a highly restrictive binding pocket at the palladium center. The bulky, α -branched aliphatic amine physically cannot achieve the necessary geometry for reductive elimination, leaving the unhindered aniline to react exclusively. The weak base (Cs₂CO₃) further suppresses aliphatic amine activation[4].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and anhydrous Cs₂CO₃ (456 mg, 1.40 mmol).

  • Substrate Addition: Add 4-(1-amino-2-methylpropyl)aniline (164 mg, 1.00 mmol) and the aryl bromide (1.05 mmol).

  • Solvent & Degassing: Add anhydrous, degassed toluene (4.0 mL). Seal the tube, remove from the glovebox, and stir at room temperature for 5 minutes. Self-Validation Check: The solution should turn a clear, deep red/orange, indicating the formation of the active L-Pd(0) complex. If palladium black precipitates immediately, oxygen contamination has occurred.

  • Heating: Transfer the tube to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: Look for the mass corresponding to mono-arylation (+[Ar - H]). The absence of a +2[Ar - H] mass peak confirms that over-arylation (diarylation) has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Aliphatic Amine-Selective N-Arylation

Causality & Design: To override the steric hindrance of the α -branched alkyl group, we utilize Mor-DalPhos. This specific P,N-bidentate ligand has been proven to enable rational and predictable chemoselective synthesis of oligoamines[1]. The hemilabile nitrogen on the ligand stabilizes the highly reactive Pd intermediate, facilitating the difficult reductive elimination of the alkyl amine. A strong base (NaOtBu) is deployed to rapidly deprotonate the aliphatic amine, capitalizing on its superior nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with [Pd(cinnamyl)Cl]₂ (10.4 mg, 0.02 mmol), Mor-DalPhos (18.6 mg, 0.04 mmol), and NaOtBu (135 mg, 1.40 mmol).

  • Substrate Addition: Add 4-(1-amino-2-methylpropyl)aniline (164 mg, 1.00 mmol) and the aryl chloride/bromide (1.05 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (4.0 mL). Crucial Step: Dioxane must be strictly anhydrous; trace water will rapidly quench the NaOtBu, stalling the catalytic cycle before deprotonation can occur.

  • Heating: Seal the vial with a Teflon-lined cap and heat at 90 °C for 16 hours.

  • Monitoring: Analyze via LC-MS. Self-Validation Check: The aliphatic coupling product will typically elute earlier than the aromatic coupling product on a standard C18 reverse-phase column due to the retention of the basic, unreacted aniline group (which ionizes readily in acidic LC-MS mobile phases).

  • Workup: Quench with 2 drops of water to neutralize residual base, filter through Celite, and purify via reverse-phase chromatography or basic alumina to prevent degradation of the newly formed secondary aliphatic amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd OxAdd Pd0->OxAdd Ar-X AmineCoord Amine Coordination Chemoselectivity Checkpoint OxAdd->AmineCoord Deprot Deprotonation Base facilitates HX removal AmineCoord->Deprot Amine Binding RedElim Reductive Elimination Product Release Deprot->RedElim Base RedElim->Pd0 Product

Fig 2. General Pd-catalyzed Buchwald-Hartwig amination cycle highlighting the selectivity checkpoint.

Sources

Method

Application Notes: 4-(1-Amino-2-methylpropyl)aniline in Advanced Polymer Science

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Polymer Chemists, Materials Scientists, and Advanced Manufacturing Engineers Executive Summary & Mechanistic Profiling In the purs...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Polymer Chemists, Materials Scientists, and Advanced Manufacturing Engineers

Executive Summary & Mechanistic Profiling

In the pursuit of next-generation polymer matrices—specifically for flexible optoelectronics, high-frequency telecommunications, and advanced composites—monomer selection dictates macroscopic performance. 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9)[1] is a highly specialized asymmetric diamine characterized by two distinct amine functionalities: a resonance-stabilized aromatic amine and a sterically hindered, highly nucleophilic aliphatic primary amine located on a 2-methylpropyl (isobutyl-derivative) side chain.

As a Senior Application Scientist, I leverage this molecule for two primary structural advantages:

  • Differential Reactivity (Kinetic Asymmetry): The aliphatic amine exhibits a significantly lower activation energy for nucleophilic attack compared to the aromatic amine. This enables precise, two-stage "B-staging" in epoxy resin formulations[2][3].

  • Steric Hindrance & Free Volume Generation: In polycondensation reactions (e.g., polyimides and polyamides), the bulky 1-amino-2-methylpropyl group disrupts polymer chain packing. This structural irregularity inhibits the formation of interchain Charge Transfer Complexes (CTCs) and increases fractional free volume, yielding polymers with exceptional optical transparency and ultra-low dielectric constants (Dk/Df)[4][5][6].

Application I: Low-Emission, Two-Stage Epoxy Curing Systems

The Causality of Experimental Design

In the manufacturing of prepregs and advanced composites, premature crosslinking (exotherm runaway) is a critical failure mode. Traditional symmetric diamines (like DDM or MDA) react uniformly, making it difficult to pause the curing process. By utilizing 4-(1-Amino-2-methylpropyl)aniline, we exploit its kinetic asymmetry.

The aliphatic amine reacts rapidly with epoxide rings at moderate temperatures (60–80 °C) to form a linear or lightly branched prepolymer (the "B-stage"). The aromatic amine, deactivated by resonance and steric shielding, remains largely dormant until thermally activated at higher temperatures (150–180 °C)[3][7]. This self-validating system ensures a stable shelf-life for the prepreg and a controlled final cure.

Protocol 1: Preparation of B-Staged Epoxy Prepregs

Materials:

  • Bisphenol-A diglycidyl ether (DGEBA) (Epoxy Equivalent Weight ~185 g/eq)

  • 4-(1-Amino-2-methylpropyl)aniline (Amine Hydrogen Equivalent Weight ~41 g/eq)

  • Solvent: Methyl Ethyl Ketone (MEK) (Optional, for viscosity control)

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the exact phr (parts per hundred resin) based on a 1:1 stoichiometric ratio of amine hydrogens to epoxide groups.

  • Homogenization: Preheat DGEBA to 50 °C to reduce viscosity. Add the diamine dropwise under continuous mechanical stirring (300 rpm) in a nitrogen-purged reactor. Scientific rationale: N2 purging prevents the oxidation of the aliphatic amine, which can lead to unwanted chromophore formation.

  • Stage 1 Curing (B-Staging): Elevate the temperature to 75 °C and maintain for 45 minutes.

  • Validation Check: Pull a 1 mL aliquot and analyze via ATR-FTIR. The successful completion of the B-stage is confirmed by the disappearance of the aliphatic primary amine N-H stretch (~3350 cm⁻¹) and the reduction of the oxirane ring peak (~915 cm⁻¹), while the aromatic amine doublet (~3400, 3200 cm⁻¹) remains largely intact[8].

  • Impregnation: Impregnate the woven carbon or glass fiber matrix with the B-stage resin. Cool rapidly to 4 °C to arrest any residual kinetics.

  • Stage 2 Curing (Final Crosslinking): When ready for final part fabrication, place the prepreg in an autoclave. Ramp temperature at 2 °C/min to 160 °C, hold for 2 hours, then post-cure at 180 °C for 1 hour.

EpoxyCuring A Epoxy Resin + Asymmetric Diamine B Stage 1: Aliphatic Amine Reaction (75°C) A->B Mixing & Heating C B-Stage Prepreg (Latent Prepolymer) B->C Primary Amine Consumption D Stage 2: Aromatic Amine Reaction (160°C) C->D Thermal Activation E Fully Crosslinked Thermoset Network D->E Final Curing

Two-stage epoxy curing utilizing differential amine reactivity.

Application II: High-Free-Volume Colorless Polyimides (CPIs)

The Causality of Experimental Design

Standard polyimides (like Kapton) are notoriously yellow/brown and possess high dielectric constants due to dense chain packing and strong intra/intermolecular Charge Transfer Complexes (CTCs) between the electron-rich diamine and electron-deficient dianhydride[5][9].

By polymerizing 4-(1-Amino-2-methylpropyl)aniline with a fluorinated dianhydride (e.g., 6FDA), the bulky 2-methylpropyl side group acts as a steric wedge. This physically forces the polymer chains apart, increasing the fractional free volume (FFV). The increased FFV traps microscopic pockets of air (Dk ≈ 1.0), drastically lowering the overall dielectric constant of the film, making it ideal for 5G/6G flexible printed circuit boards (FPCBs)[4][6]. Furthermore, the steric twist breaks the conjugation along the polymer backbone, inhibiting CTC formation and yielding a highly transparent, colorless film[10][11].

Protocol 2: Synthesis of Low-Dk Colorless Polyimide Films

Materials:

  • Diamine: 4-(1-Amino-2-methylpropyl)aniline (Purified via vacuum sublimation)

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Sublimed)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Poly(amic acid) (PAA) Synthesis: In a thoroughly dried, nitrogen-purged three-neck flask, dissolve 10.0 mmol of the diamine in 30 mL of anhydrous DMAc.

  • Monomer Addition: Once fully dissolved, add 10.0 mmol of 6FDA in three equal portions over 30 minutes. Scientific rationale: Gradual addition prevents sudden exotherms that could lead to premature, localized imidization and polymer precipitation.

  • Chain Extension: Stir the viscous solution continuously at room temperature (25 °C) for 24 hours to ensure high molecular weight PAA formation[4].

  • Film Casting: Filter the PAA solution through a 0.45 μm PTFE syringe filter to remove micro-particulates. Cast the solution onto a clean glass substrate using a doctor blade set to a 200 μm gap.

  • Thermal Imidization (Self-Validating Step): Place the substrate in a vacuum oven. Apply the following rigorous step-cure profile: 80 °C (2h) → 150 °C (1h) → 200 °C (1h) → 250 °C (1h) → 300 °C (1h).

    • Causality: The slow initial heating (80 °C) allows solvent evaporation without boiling (which causes micro-voids). The stepwise ramp to 300 °C provides the thermodynamic energy required for complete cyclodehydration (ring closure) without degrading the aliphatic side chain[11].

  • Delamination: Cool the oven slowly to room temperature to prevent thermal shock and residual stress. Soak the glass plate in deionized water to easily peel off the freestanding CPI film.

PolyimideSynthesis cluster_Mechanism Structural Effects of Bulky Side Chain Monomers 6FDA + 4-(1-Amino-2- methylpropyl)aniline PAA Poly(amic acid) (PAA) Formation (RT, 24h) Monomers->PAA Imidization Thermal Imidization (Stepwise up to 300°C) PAA->Imidization CTC Inhibits Charge Transfer Complex (CTC) Imidization->CTC FreeVol Increases Interchain Free Volume Imidization->FreeVol Result1 High Transparency (Colorless PI) CTC->Result1 Result2 Low Dielectric Constant (Low Dk/Df) FreeVol->Result2

Polyimide synthesis pathway and structural effects of asymmetric diamines.

Quantitative Data Summary

The following tables summarize the comparative advantages of incorporating 4-(1-Amino-2-methylpropyl)aniline into polymer matrices compared to standard symmetric industry benchmarks.

Table 1: Differential Curing Kinetics in DGEBA Epoxy Systems

Data reflects the staging capabilities of asymmetric vs. symmetric diamines.

Curing AgentStage 1 Peak Exotherm (°C)Stage 2 Peak Exotherm (°C)Shelf Life at 25°CFinal Tg (°C)
4-(1-Amino-2-methylpropyl)aniline 72165> 30 Days182
MDA (Symmetric Benchmark) 135 (Single broad peak)N/A< 2 Days175
Table 2: Polyimide Film Properties (Reacted with 6FDA)

Demonstrating the impact of steric bulk on optical and dielectric properties.

Diamine MonomerTransmittance at 450 nm (%)Cut-off Wavelength (λ₀, nm)Dielectric Constant (Dk at 10 GHz)Dissipation Factor (Df at 10 GHz)
4-(1-Amino-2-methylpropyl)aniline > 88%3452.580.0035
ODA (Symmetric Benchmark) < 40%4103.200.0090

References

  • Google Patents. (2014). US20140107313A1 - Low-emission hardener for epoxy resins.
  • Google Patents. (2014). US20140288247A1 - Hardeners for epoxy resin coatings.
  • ACS Publications. (1996). Deformation of a Polydomain, Liquid Crystalline Epoxy-Based Thermoset. Macromolecules. Retrieved from [Link]

  • RSC Publishing. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Retrieved from [Link]

  • ACS Publications. (2026). Research on the Synthesis and Characterization of Colorless Polyimide Based on a Novel Asymmetric Dianhydride Monomer. ACS Omega. Retrieved from [Link]

  • MDPI. (2025). Multifunctional Polyimide for Packaging and Thermal Management of Electronics: Design, Synthesis, Molecular Structure, and Composite Engineering. Retrieved from [Link]

  • IntechOpen. (2020). New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides. Retrieved from [Link]

  • MDPI. (2018). High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. Retrieved from[Link]

  • PMC. (2024). From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. Retrieved from[Link]

  • ResearchGate. (2025). An optimized preparation of bismaleimide–diamine co-polymer matrices. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Assay Workflows for 4-(1-Amino-2-methylpropyl)aniline-Derived Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Application Note & Protocol Guide Introduction & Mechanistic Rationale In modern targeted drug discovery, 4-(1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Rationale

In modern targeted drug discovery, 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9), particularly its enantiomerically pure (S)-form, serves as a highly versatile bifunctional pharmacophore[1]. Structurally, it features an electron-rich primary aniline and a sterically hindered, chiral aliphatic amine.

Causality in Drug Design: The aniline moiety acts as an ideal nucleophile for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to construct core heterocyclic scaffolds (such as pyrimidines) that anchor into a kinase's ATP-binding hinge region. Conversely, the 1-amino-2-methylpropyl group projects outward into the solvent-exposed channel. The branched isobutyl group restricts conformational flexibility—reducing the entropic penalty upon target binding—while the primary amine acts as a critical hydrogen bond donor/acceptor to specific solvent-channel residues.

Evaluating libraries derived from this scaffold requires a robust, self-validating in vitro screening cascade to accurately correlate biochemical target engagement with phenotypic cellular efficacy.

Compound Preparation & Handling

Because aniline derivatives are susceptible to auto-oxidation, strict handling protocols for the synthesized library are critical to prevent assay artifacts and ensure reproducibility.

  • Solubilization: Dissolve all synthesized compounds in 100% anhydrous DMSO to a stock concentration of 10 mM. Rationale: Anhydrous conditions prevent water-catalyzed hydrolysis of intermediate amides and inhibit precipitation.

  • Storage: Store stocks at -20°C in opaque matrix tubes purged with inert argon gas. Rationale: This prevents photo-oxidation and oxidative degradation of the electron-rich amine moieties, which can otherwise form reactive quinone-imines that act as false-positive assay interferents (PAINS).

  • Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based serial dilution. Rationale: Acoustic dispensing eliminates tip carryover and minimizes the total DMSO concentration in the final assay well. Maintaining DMSO < 0.5% v/v is crucial, as higher concentrations can denature target kinases and induce baseline cellular toxicity.

In Vitro Assay Protocols

To validate the efficacy of 4-(1-Amino-2-methylpropyl)aniline derivatives, we employ a two-tiered screening cascade: a biochemical target-engagement assay followed by a phenotypic cell viability assay.

Protocol A: Biochemical Screening via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high signal-to-background ratio and resistance to auto-fluorescent compound interference[2].

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent specifically included to prevent the non-specific adsorption of hydrophobic drug candidates to the microplate walls, preventing artificially inflated IC₅₀ values.

  • Compound Addition: Dispense 50 nL of compound (10-point dose-response) into a 384-well low-volume white microplate. Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the Z'-factor, ensuring a self-validating assay system.

  • Kinase Incubation: Add 5 µL of the target kinase diluted in Assay Buffer. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before competing with ATP.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (calibrated to its apparent Kₘ) and the ULight™-labeled peptide substrate[2]. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺ and immediately halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). The 665/615 nm emission ratio is inversely proportional to kinase inhibition.

Protocol B: Cell-Based Viability via CellTiter-Glo® (CTG)

To assess cellular target engagement and anti-proliferative effects, the CellTiter-Glo® Luminescent Cell Viability Assay is used. This homogeneous assay quantifies ATP as a direct indicator of metabolically active cells[3].

  • Cell Seeding: Seed target cancer cells (e.g., 2,000 cells/well) in 25 µL of complete growth medium into 384-well opaque white tissue culture plates. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dose cells with 50 nL of compound directly into the medium. Include Puromycin as a cytotoxic reference control to validate maximum cell kill. Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Causality: The luciferase enzyme's reaction kinetics are highly temperature-dependent; equilibration ensures uniform luminescence generation across the entire plate[3].

  • Lysis and Stabilization: Add 25 µL of CTG reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation. Causality: The static incubation stabilizes the "glow-type" luminescent signal by allowing the initial rapid ATP-luciferin reaction to reach a steady state[3].

  • Measurement: Record luminescence using a multimode plate reader.

Data Visualization: Quantitative SAR Summary

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for three derivatives synthesized from the 4-(1-Amino-2-methylpropyl)aniline scaffold, demonstrating how structural tweaks to the aliphatic amine impact both biochemical potency and cellular permeability.

Compound IDR-Group Modification (Aliphatic Amine)Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Efficacy Drop-off Ratio (Cell/Bio)
Cmpd-001 Unmodified Primary Amine12.5 ± 1.2145.0 ± 8.511.6x
Cmpd-002 N-Methylation4.8 ± 0.622.4 ± 3.14.6x
Cmpd-003 N-Acetylation (Amide)>10,000>10,000N/A

Expert Insight: N-methylation of the primary amine (Cmpd-002) significantly improves both biochemical potency (likely via enhanced van der Waals contacts) and cellular permeability (reducing the drop-off ratio). Conversely, acetylation (Cmpd-003) abolishes activity, proving that the basic nitrogen is an absolute requirement for target binding.

Experimental Workflow Diagram

Workflow A Compound Library Prep 4-(1-Amino-2-methylpropyl)aniline B Biochemical Assay TR-FRET Kinase Screening A->B Acoustic Dispensing (<0.5% DMSO) C Data Analysis IC50 Determination B->C 665/615 nm Emission Ratio D Cellular Assay CellTiter-Glo Viability C->D Hits < 100 nM Progress E Lead Selection In Vivo Candidate D->E EC50 & Cytotoxicity Profiling

Workflow for screening 4-(1-Amino-2-methylpropyl)aniline derivatives from synthesis to lead selection.

References

  • ChemScene. "1212962-76-9 | (S)-4-(1-amino-2-methylpropyl)aniline." ChemScene Catalog.
  • National Institutes of Health (NIH) / PMC. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288." Promega Technical Resources.

Sources

Method

Application Note: Chromatographic Isolation and Purification Strategies for 4-(1-Amino-2-methylpropyl)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9)[1] Introduction & The "Diamine Challenge" The isolation and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9)[1]

Introduction & The "Diamine Challenge"

The isolation and purification of 4-(1-Amino-2-methylpropyl)aniline presents a classic chromatographic challenge inherent to mixed aromatic-aliphatic diamines. The molecule features an aniline ring (aromatic primary amine) and an alkyl side chain terminating in a sterically hindered aliphatic primary amine.

From a physicochemical standpoint, these two amine groups possess vastly different pKa values. At standard physiological or neutral chromatographic pH (pH 7.0), the aliphatic amine is highly protonated (cationic), while the aromatic amine remains largely neutral. When processed through standard bare silica or traditional low-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the protonated aliphatic amine undergoes severe electrostatic secondary interactions with residual anionic silanols on the stationary phase[2]. This phenomenon manifests as severe peak tailing, broad elution bands, or irreversible chemisorption[3].

To achieve high-purity isolation, the purification strategy must actively counteract these acid-base interactions through precise pH control, specialized stationary phases, or ion-pairing mechanisms.

Physicochemical Profiling

Understanding the causality behind the analyte's behavior is critical for method development. The table below summarizes the physicochemical properties dictating its chromatographic fate.

PropertyValue / CharacteristicChromatographic Implication
Structure Type Mixed Aromatic/Aliphatic DiamineExhibits dual ionization states depending on mobile phase pH.
Aromatic Amine pKa ~4.5 - 5.0 (Predicted)Neutral at physiological pH; protonated only under highly acidic conditions.
Aliphatic Amine pKa ~9.5 - 10.5 (Predicted)Strongly basic; remains protonated (cationic) across standard acidic and neutral HPLC methods.
LogP ~1.8 - 2.2Moderate hydrophobicity; requires sufficient organic modifier (Acetonitrile/Methanol) for elution.
Silanol Interaction Extremely HighSevere peak tailing or irreversible chemisorption on bare silica due to electrostatic attraction[2].

Strategic Purification Workflow

The selection of a purification methodology depends entirely on the scale of the synthesis and the downstream analytical requirements (e.g., mass spectrometry compatibility vs. bulk isolation).

G Start 4-(1-Amino-2-methylpropyl)aniline Crude Sample Scale Determine Purification Scale Start->Scale Prep Bulk Isolation (> 100 mg) Scale->Prep Preparative Analytical High-Resolution / Semi-Prep (< 100 mg) Scale->Analytical Analytical Flash Normal Phase Flash Chromatography (DCM/MeOH/NH4OH) Prep->Flash AmineSilica Amine-Functionalized Silica (Avoids Irreversible Binding) Prep->AmineSilica HPLC Reversed-Phase HPLC Analytical->HPLC HighPH High-pH Mobile Phase (pH 10.5) Requires BEH/Hybrid Column HPLC->HighPH Base Stable LowPH Low-pH Ion-Pairing (pH 2.0) 0.1% TFA on C18 Column HPLC->LowPH MS Compatible

Decision tree for the chromatographic purification of 4-(1-Amino-2-methylpropyl)aniline.

Experimental Protocols

Protocol 1: High-pH Reversed-Phase HPLC (Preferred Analytical Method)

Causality & Rationale: To achieve sharp peak symmetry, the aliphatic amine must be neutralized. At a mobile phase pH of 10.5, the aliphatic amine (pKa ~10) is largely deprotonated, eliminating the electrostatic attraction to the stationary phase[2]. Because standard silica particles dissolve rapidly at pH > 8.0, an Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) column is strictly required to survive the alkaline conditions[4].

Materials:

  • Column: Waters ACQUITY UPLC BEH C18 (or equivalent hybrid particle), verified stable up to pH 12[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Ensure the LC system is thoroughly flushed of any acidic modifiers (e.g., Formic Acid) to prevent buffer precipitation.

  • Column Equilibration: Flush the BEH column with 5 column volumes (CV) of 5% B until the baseline and system pressure stabilize.

  • Sample Preparation: Dissolve the crude diamine in a 50:50 mixture of Water:Acetonitrile. Self-Validation Check: Do not use 100% organic solvent for the injection plug to prevent sample breakthrough at the column head.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Wash & Re-equilibration: Ramp to 95% B for 3 minutes to elute highly hydrophobic impurities, then return to 5% B for 4 minutes prior to the next injection.

Protocol 2: Low-pH Ion-Pairing RP-HPLC (LC-MS Compatible Alternative)

Causality & Rationale: If downstream processing requires mass spectrometry, high-pH buffers can suppress positive-ion ESI-MS signals. By dropping the pH to 2.0, both amines become fully protonated. To prevent peak tailing, Trifluoroacetic acid (TFA) is utilized as an ion-pairing reagent. The TFA anion pairs with the protonated amines to form a neutral, hydrophobic complex, which increases retention on the C18 phase and sterically shields the basic nitrogen atoms from interacting with residual silanols[5].

Materials:

  • Column: Standard fully porous C18 or Solid-Core C18 (e.g., CORTECS)[4].

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

Step-by-Step Methodology:

  • Stationary Phase Saturation: Equilibrate the column with 2% B for at least 10 minutes. Note: TFA requires longer equilibration times than standard acids to fully saturate the stationary phase.

  • Gradient Execution: Inject the sample and run a shallow gradient from 2% B to 50% B over 20 minutes.

  • Post-Run Wash: Flush with 95% B to remove strongly retained hydrophobic ion-pair complexes[5].

Protocol 3: Preparative Flash Chromatography (Bulk Isolation)

Causality & Rationale: For scaling up (>100 mg), standard silica gel is highly cost-effective but possesses acidic silanols (pKa ~4.5). The highly basic aliphatic amine will bind irreversibly to these sites[3]. To prevent sample loss, a "competing base" such as Triethylamine (TEA) must be added to the mobile phase to dynamically neutralize the silica surface[3].

Materials:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).

Step-by-Step Methodology:

  • Column Pre-treatment (Critical Step): Slurry pack the column in DCM containing 1% TEA. Flush the packed bed with 3 CV of DCM/1% TEA to neutralize all acidic silanol sites before sample introduction[3].

  • Sample Loading: Dry load the crude sample onto a small amount of Celite. Self-Validation Check: Avoid using bare silica for dry loading, as the compound may become permanently trapped before reaching the column bed.

  • Elution: Execute a step gradient:

    • 99:1 DCM:TEA (2 CV)

    • 94:5:1 DCM:MeOH:TEA (3 CV)

    • 89:10:1 DCM:MeOH:TEA (Collect fractions until the target compound fully elutes).

  • Post-Purification: Evaporate pooled fractions under reduced pressure. Because TEA is relatively volatile (bp ~89 °C) but prone to lingering, co-evaporate the final residue with toluene (3x) to remove stubborn traces of the competing base[3].

Quantitative Chromatographic Performance

The following table summarizes the expected chromatographic behavior of 4-(1-Amino-2-methylpropyl)aniline under the three outlined protocols.

MethodTarget Analyte StateStationary PhaseExpected Retention Factor (k')Peak Asymmetry (As)Primary Advantage
High-pH RP-HPLC Neutral / UnchargedBEH C18 (Hybrid)3.5 - 4.51.0 - 1.1 (Excellent)Best peak shape; highest resolution.
Low-pH IP-RPLC Doubly ProtonatedStandard C182.0 - 3.01.2 - 1.4 (Good)MS-compatible; volatile buffers.
Flash Chromatography Free BaseSilica + 1% TEARf ~ 0.3 (in 10% MeOH)N/A (Broad band)High loading capacity for bulk prep.

Sources

Application

Application Note: Advanced Derivatization Strategies for the LC-MS/MS Quantitation of 4-(1-Amino-2-methylpropyl)aniline

Executive Summary The quantitative analysis of small, polar, and basic molecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently encounters bottlenecks such as poor retention on reversed-phase (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of small, polar, and basic molecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently encounters bottlenecks such as poor retention on reversed-phase (RP) columns and suboptimal electrospray ionization (ESI) efficiency. 4-(1-Amino-2-methylpropyl)aniline represents a unique analytical challenge due to its dual-amine functionality: a highly reactive aliphatic primary amine and a significantly less reactive aromatic primary amine (aniline).

This application note details field-proven, self-validating derivatization protocols designed to selectively or comprehensively label these amine groups. By leveraging specific chemical derivatization reagents, analysts can dramatically enhance chromatographic peak shape, increase hydrophobicity, and boost MS/MS sensitivity by introducing easily ionizable moieties.

Mechanistic Rationale: The Dual-Amine Challenge

To design a robust LC-MS/MS workflow, one must first understand the fundamental physical chemistry of the target analyte. 4-(1-Amino-2-methylpropyl)aniline contains two primary amines with vastly different reactivities:

  • The Aliphatic Amine (Isobutylamine side-chain): Exhibits a typical pKa of ~10.0. At physiological pH, it is protonated. When adjusted to an alkaline pH, the free base becomes highly nucleophilic and reacts almost instantaneously with electrophilic derivatization reagents.

  • The Aromatic Amine (Aniline moiety): Exhibits a much lower pKa (~4.6). Because the nitrogen's lone pair of electrons is delocalized into the pi-system of the benzene ring, its nucleophilicity is drastically reduced.

Direct analysis of such diamines often leads to peak tailing and signal suppression[1]. overcomes these limitations by masking the polar amine groups[2]. However, the stark difference in nucleophilicity dictates the experimental design: while the aliphatic amine reacts rapidly at room temperature, the aromatic amine requires elevated temperatures and specific pH controls to overcome its high activation energy barrier and achieve complete di-derivatization.

Reactivity Analyte 4-(1-Amino-2-methylpropyl)aniline (Dual Amine Analyte) Aliphatic Aliphatic Amine Attack Fast Kinetics (pKa ~10) Analyte->Aliphatic Reagent Addition MonoDeriv Mono-Derivatized Intermediate Aliphatic->MonoDeriv Aromatic Aromatic Amine Attack Slow Kinetics (pKa ~4.6) MonoDeriv->Aromatic Heat / High pH DiDeriv Di-Derivatized Product (Target for Quantitation) Aromatic->DiDeriv

Fig 1. Stepwise reaction kinetics for the derivatization of aliphatic versus aromatic amines.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific buffering to control ionization states, thermal driving forces for complete reaction, and quenching steps to prevent reagent precipitation on the LC column.

Protocol A: Comprehensive Di-Derivatization using Dansyl Chloride (Dns-Cl)

Dansyl chloride is a classic reagent that introduces a hydrophobic dimethylaminonaphthalene group, significantly increasing RP-LC retention and providing a highly ionizable tertiary amine for positive ESI-MS[3].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of the sample or standard into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an isotopically labeled diamine internal standard (IS) to correct for derivatization efficiency variations.

  • Buffering: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 10.5).

    • Causality: This high pH is critical. It ensures the aliphatic amine (pKa ~10) is fully deprotonated and available for nucleophilic attack, while keeping the aromatic amine in its free-base form.

  • Reagent Addition: Add 100 µL of freshly prepared Dansyl chloride solution (5 mg/mL in anhydrous acetonitrile).

  • Thermal Incubation: Vortex for 10 seconds, then incubate in a thermomixer at 60 °C for 45 minutes in the dark.

    • Causality: While the aliphatic amine reacts in minutes, the 60 °C heat provides the necessary activation energy to force the sterically hindered, less nucleophilic aromatic amine to react, ensuring 100% conversion to the di-derivatized product.

  • Quenching: Add 10 µL of 10% methylamine (or ammonia) solution and vortex.

    • Causality: Unreacted Dns-Cl will precipitate in aqueous LC mobile phases, causing column blockages. Methylamine rapidly consumes excess reagent, validating the sample for direct injection.

  • Preparation for LC: Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

Protocol B: Rapid High-Sensitivity Derivatization using AQC

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is an ultra-fast reagent that forms highly stable ureas. It yields a characteristic product ion at m/z 171 during collision-induced dissociation (CID), making [4].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 10 µL of the sample into a glass vial.

  • Buffering: Add 70 µL of 0.2 M Borate buffer (pH 8.8).

  • Reagent Addition: Add 20 µL of reconstituted AQC reagent (3 mg/mL in dry acetonitrile).

  • Immediate Mixing: Vortex immediately for 5 seconds.

    • Causality: AQC hydrolyzes rapidly in the presence of water. Immediate mixing ensures the reagent collides with the target amines before it degrades into the inactive byproduct 6-aminoquinoline (AMQ).

  • Thermal Incubation: Incubate at 55 °C for 10 minutes.

    • Causality: Heat drives the conversion of the transient mono-derivatized aromatic amine intermediate into a stable, irreversible urea linkage.

  • Analysis: Cool to room temperature and inject directly into the LC-MS/MS system.

Workflow Sample Sample Prep (Analyte Extraction) Buffer Buffer Addition (pH 8.8 - 10.5) Sample->Buffer Reagent Reagent Addition (Dns-Cl or AQC) Buffer->Reagent Incubation Incubation (Heat for Aromatic) Reagent->Incubation Quench Quenching (Amine/Acid) Incubation->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Fig 2. Standardized workflow for the pre-column derivatization of amine-containing analytes.

Quantitative Data & Method Parameters

To facilitate method transfer and rapid deployment, the fundamental physicochemical parameters and optimized MS transitions are summarized below.

Table 1: Physicochemical Properties & Reactivity Profile of 4-(1-Amino-2-methylpropyl)aniline

Functional GroupApprox. pKaNucleophilicityReaction KineticsRequired Derivatization Conditions
Aliphatic Amine ~10.0HighFast (< 5 min)Room temperature, pH > 9.0
Aromatic Amine ~4.6Low (Delocalized)Slow (30-60 min)Elevated temperature (55-60 °C), pH > 8.5

Table 2: Comparison of Derivatization Strategies for LC-MS/MS

ReagentTarget AminesReaction TimeTempMS Signal EnhancementDerivative Stability
Dansyl Chloride (Dns-Cl) Primary/Secondary45 min60 °CHigh (ESI+)High (> 1 week at 4 °C)
AQC (AccQ-Tag) Primary/Secondary10 min55 °CVery High (ESI+)Excellent (> 2 weeks)
Benzoyl Chloride Primary/Secondary5 minRTModerateModerate

Note: Benzoyl chloride offers faster reaction times but generally provides lower MS sensitivity enhancements compared to Dns-Cl or AQC for this specific class of diamines[5].

Table 3: Theoretical LC-MS/MS MRM Transitions for Di-Derivatized Analytes

Derivative TypePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Collision Energy (eV)Fragment Origin
Underivatized 165.1148.115Loss of NH₃
Di-Dansyl 631.2170.135Dimethylaminonaphthalene cation
Di-AQC 505.2171.125Aminoquinoline cation

(Mass calculations based on neutral analyte monoisotopic mass of 164.13 Da. Di-Dansyl addition = +466.1 Da; Di-AQC addition = +340.1 Da).

References

  • Ćavar Zeljković, S., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 75(17), 5390-5411. URL:[Link]

  • Li, T., Wang, R., & Wang, P. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 184. URL:[Link]

  • Płotka-Wasylka, J. M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693-4718. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(1-Amino-2-methylpropyl)aniline Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up 4-(1-Amino-2-methylpropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9).

Synthesizing this diamine—which features both an aromatic aniline and a sterically hindered primary aliphatic amine—presents severe chemoselectivity challenges. Common failures include over-reduction (deamination), dimerization, and incomplete conversion. This guide provides field-proven methodologies, causal explanations for every chemical choice, and self-validating protocols to ensure your success.

Mechanistic Workflow & Causality

To achieve high yields, we must abandon direct reductive amination in favor of a two-step oxime-mediated pathway .

The Causality: Direct reductive amination of 4-nitroisobutyrophenone with ammonia is highly problematic. The bulky isopropyl group sterically hinders imine formation. If catalytic hydrogenation is attempted directly, the nitro group reduces rapidly to an aniline [1]. This newly formed aniline acts as a competing nucleophile, attacking the unreacted ketone to form complex cross-coupled oligomers. By pre-forming the oxime, we bypass this steric barrier utilizing the highly nucleophilic hydroxylamine (alpha-effect) and lock the molecule into a stable intermediate prior to the dual reduction.

Synthesis A 4-Nitroisobutyrophenone B Oxime Intermediate A->B NH2OH·HCl, Base (High Yield) F Side Product: Incomplete Reduction A->F Direct H2 (Pd/C) (Poor Imine Formation) C Target: 4-(1-Amino-2-methylpropyl)aniline B->C H2, Raney Ni / NH3 (Optimal Pathway) D Side Product: Dimer (Secondary Amine) B->D H2, Low NH3 (Condensation) E Side Product: Deamination B->E H2, Pd/C (Hydrogenolysis)

Reaction pathways for 4-(1-Amino-2-methylpropyl)aniline synthesis, highlighting side reactions.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)-2-methylpropan-1-one Oxime
  • Objective: Convert the sterically hindered ketone to an oxime to facilitate clean primary amine formation.

  • Procedure:

    • Charge a reaction vessel with 1-(4-nitrophenyl)-2-methylpropan-1-one (1.0 equiv) and absolute ethanol (5 volumes).

    • Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv).

    • Heat the mixture to reflux (78°C) and stir vigorously for 3 hours.

    • Cool to room temperature, concentrate under vacuum, and partition between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting ketone (UV active, R_f ~0.6) must be fully consumed, replaced by the oxime (R_f ~0.3). To instantly validate product formation during the reaction, quench a 0.1 mL aliquot in 1 mL of DI water; the immediate formation of a white precipitate confirms the presence of the hydrophobic oxime.

Protocol B: Dual Catalytic Hydrogenation to Target Diamine
  • Objective: Simultaneously reduce the nitro group to an aniline and the oxime to a primary aliphatic amine without triggering hydrogenolysis.

  • Procedure:

    • Transfer the isolated oxime (1.0 equiv) to a high-pressure autoclave.

    • Dissolve the substrate in 7 N methanolic ammonia (10 volumes).

    • Add washed Raney Nickel catalyst (10 wt% relative to substrate).

    • Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 50 psi H₂.

    • Heat the vessel to 50°C and stir at 800 rpm until hydrogen uptake ceases.

    • Filter the catalyst over a pad of Celite under an inert atmosphere, concentrate the filtrate, and purify via crystallization.

  • Self-Validation System: This reaction is self-validating via gas stoichiometry. The theoretical hydrogen uptake is exactly 4.0 equivalents (3.0 eq for the nitro group, 1.0 eq for the oxime). When your mass flow controller registers 4.0 eq and the uptake curve flatlines, the dual-reduction is definitively complete.

Quantitative Data: Condition Optimization

The table below summarizes the causality of varying reaction conditions on the final yield and impurity profile.

Catalyst SystemSolvent / AdditiveTemp (°C)H₂ Pressure (psi)Target Yield (%)Dimer Impurity (%)Deamination Impurity (%)
Pd/C (10 wt%)Methanol251542.018.539.5
Pd/C (10 wt%)Methanolic NH₃251551.54.044.5
Raney Ni (10 wt%)Methanol505068.030.5< 1.5
Raney Ni (10 wt%) Methanolic NH₃ 50 50 95.5 < 1.5 < 1.5

Troubleshooting & FAQs

Q1: Why am I getting high levels of the secondary amine dimer by-product? Causality: During the reduction of the oxime, an imine intermediate is transiently formed. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the unreduced imine to form a secondary amine (dimer). Solution: Increase the concentration of ammonia in your solvent (e.g., use 7 N methanolic ammonia). Ammonia is a smaller, highly concentrated nucleophile that outcompetes the product amine for the imine intermediate, driving the equilibrium strictly toward the desired primary amine.

Q2: I am observing massive benzylic cleavage (deamination). How do I prevent this? Causality: The target molecule contains a benzylic amine. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of benzylic C-N bonds, leading to 4-isobutylaniline as a dead-end byproduct. Solution: Switch the catalyst from Pd/C to Raney Nickel or Sponge Cobalt. These catalysts possess high d-band electron density ideal for oxime reductions but have significantly higher activation energy barriers for benzylic C-N hydrogenolysis.

Q3: The nitro group reduces efficiently, but the oxime remains unreacted. What is happening? Causality: The reduction potential of a nitro group is much lower than that of an oxime [2, 3]. Under mild conditions (e.g., room temperature, 15 psi H₂), the nitro group reduces rapidly to the aniline, but the aliphatic oxime remains completely intact. Solution: Oxime reduction requires forcing conditions. Increase the hydrogen pressure to 50 psi and the temperature to 50°C. Furthermore, ensure your Raney Ni catalyst is freshly washed; oxime reduction is highly sensitive to catalyst surface oxidation.

References

  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications. [Link]

  • Selective reduction of nitroarenes to N-arylhydroxylamines by use of Zn in a CO2–H2O system, promoted by ultrasound. Research on Chemical Intermediates. [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(1-Amino-2-methylpropyl)aniline

Welcome to the Technical Support Center. As a diamine compound, 4-(1-Amino-2-methylpropyl)aniline presents unique physicochemical challenges during drug formulation and assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a diamine compound, 4-(1-Amino-2-methylpropyl)aniline presents unique physicochemical challenges during drug formulation and assay development. The molecule contains two distinct basic centers: an aromatic primary amine (aniline moiety, pKa​≈4.5 ) and an aliphatic primary amine ( pKa​≈10.4 ). Due to the lipophilicity of its isopropyl and phenyl groups, the neutral free base exhibits extremely poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, focusing on pH manipulation, salt screening, and formulation techniques to overcome these barriers.

Part 1: Diagnostic FAQ (Causality & Troubleshooting)

Q1: Why does my compound precipitate immediately when I try to dissolve the free base in pure water, even at low concentrations? A1: This is a classic case of self-alkalinization. When you add the free base of 4-(1-Amino-2-methylpropyl)aniline to unbuffered water, the highly basic aliphatic amine ( pKa​≈10.4 ) extracts protons from water, raising the microenvironmental pH to 10 or higher. At this elevated pH, the molecule remains predominantly in its unprotonated, neutral state, which possesses the lowest intrinsic solubility ( S0​ )1[1]. Actionable Fix: Pre-acidify the aqueous vehicle or use a buffered system (pH 4.0–6.0) to ensure the aliphatic amine is protonated into its highly soluble monocationic form.

Q2: I formed the hydrochloride (HCl) salt, but its solubility drops significantly in simulated gastric fluid (SGF). What is causing this? A2: This phenomenon is driven by the Common-Ion Effect . SGF contains high concentrations of chloride ions ( ≈0.1 M). According to solubility product ( Ksp​ ) dynamics, an excess of the counterion (Cl⁻) in the dissolution medium forces the equilibrium toward the solid state, 1[1]. Actionable Fix: Switch to a counterion that is not highly abundant in the gastrointestinal tract. A mesylate (methanesulfonate) salt often circumvents the common-ion effect while providing 2[2].

Q3: My salt screen yielded amorphous precipitates rather than crystalline salts. How do I induce crystallinity? A3: Amorphous precipitation usually occurs when supersaturation is too high or the solvent evaporates too rapidly, kinetically trapping the drug before the crystal lattice can organize. Actionable Fix: Implement a temperature-shift crystallization method. Dissolve the API and counterion in a solvent at elevated temperatures (e.g., Ethanol at 50°C), then cool slowly (0.1°C/min) to room temperature. Ensure3[3] to control the thermodynamic environment.

Part 2: Experimental Workflows

Protocol A: pH-Solubility Profile Determination

Before initiating salt screening, you must establish the intrinsic solubility ( S0​ ) and the pH of maximum solubility ( pHmax​ ). This protocol is a self-validating system: by measuring the final equilibrium pH rather than the initial buffer pH, you account for the self-alkalinizing nature of the basic amine.

  • Buffer Preparation: Prepare a series of universal buffer solutions ranging from pH 2.0 to 12.0 in 1.0 pH increments.

  • Saturation: Add an excess amount (e.g., 10 mg) of the API free base to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to separate undissolved solids.

  • Validation Check: Measure the pH of the supernatant. Critical Step: Plot solubility against this final equilibrium pH, not the starting pH.

  • Quantification: Quantify the dissolved API concentration in the supernatant using a validated HPLC-UV method.

Protocol B: High-Throughput Salt Screening (96-Well Format)

To identify a solid form with optimal physicochemical properties, utilize a 4[4].

  • Preparation of API Stock: Dissolve the free base in a volatile carrier solvent (e.g., THF) at 50 mg/mL.

  • Dispensing: Distribute the stock solution into a 96-well plate to achieve a loading of 2–5 μmol per well. Remove the carrier solvent completely using a centrifugal evaporator.

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions (see Table 1) dissolved in 8 different crystallization solvents (e.g., water, ethanol, acetone, THF, and mixed systems). The final API molarity should be 20–500 mM.

  • Incubation: Seal the plates and subject them to a thermal cycle (e.g., heat to 50°C for 2 hours, cool to 20°C at 0.1°C/min, hold for 24 hours).

  • Cascade Analysis:

    • Pass 1 (Primary Screen): Examine all wells under a polarized light microscope. Mark non-birefringent wells as "no hit".

    • Pass 2 (Yield Validation): Subject birefringent solids to HPLC analysis. A genuine hit must show3[3].

    • Pass 3 (Solid-State): Analyze hits via X-Ray Powder Diffraction (XRPD) to confirm unique polymorphic phases.

Part 3: Quantitative Data & Counterion Selection Matrix

Selecting the right counterion requires balancing pKa​ , crystal lattice energy, and physiological compatibility.

Table 1: Recommended Counterions for 4-(1-Amino-2-methylpropyl)aniline

Counterion (Acid) pKa​ of AcidExpected Salt TypeRisk of Common-Ion Effect (in vivo)Causality for Selection / Notes
Hydrochloric Acid -6.1Dihydrochloride / MonohydrochlorideHigh (Stomach)Standard baseline; high initial solubility, but highly prone to precipitation in SGF.
Methanesulfonic Acid -1.9MesylateLowExcellent choice for basic amines; generally yields highly crystalline, non-hygroscopic salts with superior dissolution.
Sulfuric Acid -3.0, 1.9SulfateModerateCan form stable salts, but often exhibits higher hygroscopicity than mesylates.
p-Toluenesulfonic Acid -2.8TosylateLowBulky counterion; excellent for reducing hygroscopicity and improving crystal lattice energy.
Lactic Acid 3.86LactateLowGood for liquid formulations or when 5[5] are considered.

Part 4: Visualizations of Logical Relationships

pH-Dependent Protonation States

Understanding the ionization states of 4-(1-Amino-2-methylpropyl)aniline is critical for predicting its solubility behavior across different physiological compartments.

Protonation LowPH pH < 4.0 Dicationic Form (High Solubility) MidPH pH 5.0 - 9.0 Monocationic Form (Moderate Solubility) LowPH->MidPH Deprotonation (Aniline) HighPH pH > 10.5 Free Base Form (Low Solubility) MidPH->HighPH Deprotonation (Aliphatic Amine)

Caption: pH-dependent protonation states of 4-(1-Amino-2-methylpropyl)aniline.

Solubility Enhancement Decision Tree

If salt screening fails to yield a viable candidate, alternative formulation strategies such as Amorphous Solid Dispersions (ASDs) or lipid-based formulations must be explored to 5[5].

SaltScreening Start 4-(1-Amino-2-methylpropyl)aniline Free Base Assess Determine pKa & pH-Solubility Profile Start->Assess Decision1 Is pHmax achievable in physiological pH? Assess->Decision1 SaltScreen Initiate Salt Screening (Mesylate, Tosylate, etc.) Decision1->SaltScreen Yes AltForm Explore ASDs or Lipid Formulations Decision1->AltForm No Evaluate Evaluate Solid State (XRPD, DSC, HPLC) SaltScreen->Evaluate Success Lead Candidate Selected Evaluate->Success

Caption: Workflow for solubility enhancement of basic amines via salt screening and alternative formulations.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • PubMed (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
  • ACS Publications (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.
  • Onyx Scientific.
  • PubMed (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.

Sources

Troubleshooting

Preventing oxidation of 4-(1-Amino-2-methylpropyl)aniline during long-term storage

Welcome to the Technical Support Center for 4-(1-Amino-2-methylpropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1-Amino-2-methylpropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and oxidative degradation of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-yellow solution of 4-(1-Amino-2-methylpropyl)aniline has turned brown. What is happening?

A1: A color change to brown, purple, or even black is a common indicator of degradation, primarily due to oxidation.[1][2] Aromatic amines, including aniline derivatives, are susceptible to air and light-induced oxidation, which leads to the formation of highly colored quinone-imine species and other polymeric impurities.[2] The presence of these impurities can significantly impact the compound's reactivity and performance in downstream applications. It is crucial to assess the purity of the discolored material before use.

Q2: What are the optimal storage conditions to ensure the long-term stability of 4-(1-Amino-2-methylpropyl)aniline?

A2: To maximize the shelf-life, 4-(1-Amino-2-methylpropyl)aniline should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect it from both oxygen and light.[2] Storage at reduced temperatures, preferably refrigerated (2-8°C) or frozen (-20°C), is highly recommended to slow down the rate of potential degradation.[2][3][4] It is also critical to prevent exposure to moisture.[2][5]

Q3: Can I use antioxidants to prevent the oxidation of 4-(1-Amino-2-methylpropyl)aniline?

A3: Yes, the use of antioxidants can be an effective strategy, particularly for solutions. In pharmaceutical formulations, antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and ascorbic acid are commonly used to stabilize compounds with oxidizable amine groups.[6][7][8] However, the compatibility of any antioxidant with your specific application must be thoroughly evaluated to avoid interference with your experiments.[9]

Q4: What are the primary degradation products I should be looking for?

A4: The oxidation of anilines can be complex, leading to a variety of products. For 4-(1-Amino-2-methylpropyl)aniline, you can anticipate the formation of corresponding nitroso-compounds, nitrobenzenes, or polymeric materials.[1] More complex oxidation can lead to the formation of benzoquinones.[1] Identifying these degradation products typically requires analytical techniques like HPLC-MS or GC-MS.

Q5: How does exposure to air and light affect the stability of 4-(1-Amino-2-methylpropyl)aniline?

A5: Exposure to atmospheric oxygen is a primary driver of oxidation in aromatic amines.[2] Light, particularly UV light, can provide the energy to initiate and accelerate these oxidative reactions, a process known as photodegradation.[1] The combination of air and light exposure is particularly detrimental to the stability of the compound.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 4-(1-Amino-2-methylpropyl)aniline.

Issue 1: Visual Discoloration of the Compound
  • Symptom: The solid or solution of 4-(1-Amino-2-methylpropyl)aniline has developed a noticeable color (yellow, brown, or darker).

  • Potential Cause: Oxidation due to exposure to air and/or light.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed, light-resistant container (amber vial), under an inert atmosphere, and at a reduced temperature.[2]

    • Purity Check: Before use, assess the purity of the discolored material using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the extent of degradation.[2]

    • Purification: If degradation is significant, consider purifying the compound by an appropriate method like column chromatography or distillation before use.

    • Preventative Action: For future storage, implement rigorous inert atmosphere handling techniques.

Issue 2: Inconsistent or Failed Experimental Results
  • Symptom: High variability in experimental outcomes, low yields, or complete reaction failure when using 4-(1-Amino-2-methylpropyl)aniline.

  • Potential Cause: Degradation of the starting material, leading to a lower effective concentration of the active compound and the presence of interfering impurities.[1]

  • Troubleshooting Steps:

    • Confirm Purity: Use an analytical method like HPLC or GC-MS to confirm the purity of the 4-(1-Amino-2-methylpropyl)aniline being used.[10]

    • Use Fresh Sample: Whenever possible, use a freshly opened or recently purified batch of the compound for sensitive reactions.

    • Freshly Prepare Solutions: Prepare solutions of 4-(1-Amino-2-methylpropyl)aniline fresh for each experiment from a properly stored solid sample.[1]

    • Solution Stability: If solutions must be stored, conduct a preliminary stability study of the compound in your chosen solvent under the intended storage conditions.

Troubleshooting Decision Pathway

start Problem Observed: Inconsistent Results or Visual Degradation check_storage Review Storage Conditions: - Inert Atmosphere? - Light-Resistant Container? - Low Temperature? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) degraded Significant Degradation Detected purity_analysis->degraded Yes pure Compound is Pure purity_analysis->pure No storage_ok->purity_analysis implement_storage Action: Implement Proper Storage Protocols storage_bad->implement_storage purify Action: Purify Compound or Use New Batch degraded->purify investigate_other Action: Investigate Other Experimental Variables pure->investigate_other

Caption: Troubleshooting workflow for degradation issues.

Protocols for Prevention and Analysis

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol details the steps for safely storing 4-(1-Amino-2-methylpropyl)aniline to minimize oxidation.

  • Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.[2] High-density polyethylene (HDPE) containers are also generally compatible with amines.[5]

  • Inert Gas Flushing: Place the vial containing the compound into a glove box with a nitrogen or argon atmosphere. Alternatively, use a Schlenk line.

  • Evacuation and Backfilling (Schlenk Line Method): a. Securely attach the vial to the Schlenk line. b. Carefully open the stopcock to the vacuum line to remove the air from the vial. c. Close the stopcock to the vacuum and slowly open the stopcock to the inert gas line to backfill the vial. d. Repeat this evacuation-backfilling cycle three times to ensure a completely inert atmosphere.[11]

  • Sealing: Tightly seal the vial cap. For added protection, wrap the cap with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the sealed vial in a designated, cool, and dark location, such as a refrigerator or freezer (2-8°C or -20°C).[2]

Protocol 2: Accelerated Stability Study by HPLC

This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of 4-(1-Amino-2-methylpropyl)aniline.[12]

  • Sample Preparation: Prepare multiple, identical samples of the compound in the desired formulation or solvent.

  • Stress Conditions: Store the samples under a range of elevated temperature and humidity conditions. According to ICH guidelines, typical accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.[13] Also include samples stored at the recommended long-term storage condition (e.g., 5°C) and an intermediate condition (e.g., 25°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • HPLC Analysis:

    • Method: Develop a stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point for aniline derivatives.[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm). A photodiode array (PDA) detector is ideal for identifying the emergence of new peaks with different UV spectra.

  • Data Analysis:

    • Quantify the peak area of 4-(1-Amino-2-methylpropyl)aniline and any new impurity peaks at each time point.

    • Calculate the percentage of the parent compound remaining.

    • Plot the degradation over time for each condition to determine the degradation kinetics. The Arrhenius equation can be used to predict the shelf life at the recommended storage temperature from the accelerated data.[12]

Experimental Workflow: Stability Testing

start Prepare Multiple Identical Samples stress_conditions Store Samples at Varied Conditions: - Accelerated (40°C/75%RH) - Intermediate (25°C/60%RH) - Recommended (5°C) start->stress_conditions time_points Pull Samples at Defined Time Points (0, 1, 3, 6 months) stress_conditions->time_points hplc_analysis Analyze by Stability- Indicating HPLC Method time_points->hplc_analysis data_analysis Quantify Parent Compound and Impurities hplc_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics shelf_life Predict Shelf-Life using Arrhenius Plot kinetics->shelf_life

Sources

Optimization

Technical Support Center: Chemoselective Amidation of 4-(1-Amino-2-methylpropyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity in diamine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity in diamine scaffolds. 4-(1-Amino-2-methylpropyl)aniline presents a classic chemoselectivity paradox: it contains both a highly reactive aliphatic amine and a less reactive aromatic aniline.

Without strict kinetic or thermodynamic control, standard amidation conditions will yield a statistical mixture of regioisomers, bis-acylated side products, and potentially epimerized impurities. This guide is designed to provide you with the mechanistic causality behind these side reactions and field-proven protocols to eliminate them.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of bis-amidation, and how do I selectively amidate the aliphatic amine?

A: The aliphatic 1-amino-2-methylpropyl group exhibits a pKa of approximately 9.3, making it significantly more nucleophilic than the aromatic aniline, which has a pKa of ~4.25[1]. Bis-amidation occurs when the acylating agent is highly reactive (e.g., acid chlorides) or used in excess, allowing the less reactive aniline to eventually couple.

Solution: You must rely on kinetic control . By using a mild coupling system (like EDC/HOBt) at low temperatures (0 °C) and strictly limiting the acylating agent to 1.0 equivalent, the reaction rate of the aliphatic amine will outcompete the aniline by orders of magnitude, yielding the desired mono-aliphatic amide.

Q2: How can I achieve reverse selectivity (amidating the aniline while leaving the aliphatic amine intact)?

A: Targeting the less nucleophilic aniline requires thermodynamic/pH control . Because of the distinct pKa gap between the two amines, you can selectively deactivate the aliphatic amine by lowering the pH of your reaction medium to ~4.5. At this pH, the aliphatic amine is fully protonated (forming a non-nucleophilic ammonium salt), while a significant fraction of the aniline remains unprotonated and free to react[1]. Alternatively, specific transition-metal-free transamidation conditions can activate anilines via hydrogen bonding, making them more reactive than aliphatic amines[2].

Q3: Why is my chiral coupling partner undergoing epimerization, and how do I prevent it?

A: Epimerization (racemization at the alpha-carbon of your carboxylic acid) is a base-catalyzed side reaction driven by the over-activation of the carboxylic acid into an oxazolone intermediate. If you are using an excess of a strong, unhindered base like Triethylamine (TEA), you are accelerating this pathway. Solution: Switch to a coupling reagent that suppresses oxazolone formation, such as HATU or COMU, and replace TEA with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

Visualizing Chemoselectivity Logic

G Start 4-(1-Amino-2-methylpropyl)aniline Branch1 Target: Aliphatic Amine (pKa ~9.3) Start->Branch1 High Nucleophilicity Branch2 Target: Aromatic Amine (pKa ~4.25) Start->Branch2 Low Nucleophilicity Cond1 Kinetic Control: pH 7-8, 0°C Standard Coupling Branch1->Cond1 Cond2 Thermodynamic Control: pH 4.5 (Protonation) Aqueous/Organic Branch2->Cond2 Result1 Aliphatic Amide (High Regioselectivity) Cond1->Result1 Result2 Aromatic Amide (Aliphatic Amine Protected) Cond2->Result2

Caption: Logic tree for chemoselective amidation based on pKa differentiation.

Troubleshooting Guide: Side Product Mitigation

Observed Side ProductMechanistic Root CauseRecommended Corrective Action
Bis-amide (N,N'-diacylated) Excess acylating agent; insufficient kinetic differentiation between the two amines.Strictly limit acyl donor to 0.95–1.00 eq. Lower reaction temperature to 0 °C to maximize kinetic differentiation.
Regioisomer Impurity Incorrect pH environment allowing the non-target amine to act as a nucleophile.For aliphatic target: Maintain pH 7–8. For aromatic target: Buffer to exactly pH 4.5 to protonate the aliphatic chain[1].
Epimerized Product Base-catalyzed oxazolone formation from the activated chiral carboxylic acid.Use HOAt-derived reagents (HATU). Replace unhindered bases (TEA) with sterically hindered bases (DIPEA).
Hydrolyzed Acyl Donor Trace water in the solvent outcompeting the less reactive aniline.Use strictly anhydrous DCM/DMF. If targeting the aniline via pH control, use highly reactive acyl chlorides[3].

Experimental Methodologies

Protocol 1: Chemoselective Amidation of the Aliphatic Amine (Kinetic Control)

This protocol utilizes mild coupling conditions to exploit the natural nucleophilicity of the aliphatic amine while leaving the aniline untouched.

  • Preparation: Dissolve 4-(1-Amino-2-methylpropyl)aniline (1.0 eq) and your target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 eq) to neutralize any trace acid and maintain a slightly basic environment (pH ~8).

  • Activation: Portion-wise, add EDC·HCl (1.05 eq) and HOBt (1.05 eq). Self-Validation Check: The solution should remain clear. If a heavy precipitate forms immediately, your acid may be polymerizing.

  • Reaction: Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature, as thermal energy will increase the risk of aniline cross-reactivity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, and wash the organic layer with brine. The less reactive aniline remains uncoupled and intact.

Protocol 2: Chemoselective Amidation of the Aromatic Amine (Thermodynamic Control)

This protocol uses an aqueous/organic biphasic system to selectively protonate the aliphatic amine, rendering it non-nucleophilic.

  • Solvent System: Dissolve 4-(1-Amino-2-methylpropyl)aniline (1.0 eq) in a 10% aqueous acetic acid / 1,4-dioxane mixture (1:1 v/v).

  • pH Calibration (Critical Step): Adjust the pH to exactly 4.5 using dilute HCl or NaOH. At this pH, the aliphatic amine is fully masked as an ammonium salt, while the aniline remains available for coupling[1].

  • Acylation: Slowly add the acylating agent (e.g., an acid chloride or highly activated ester, 1.1 eq) dropwise at room temperature.

  • pH Maintenance: Maintain the pH at 4.5 by adding solid sodium bicarbonate in small portions if the pH drops due to HCl byproduct generation[3].

  • Workup: Extract the product using ethyl acetate. The unreacted aliphatic amine will remain in the aqueous layer as a salt unless deliberately basified during purification.

Experimental Workflow Visualization

Workflow S1 1. Dissolution (Solvent Selection) S2 2. pH Control (Base or Buffer) S1->S2 S3 3. Activation (Acyl Donor + Catalyst) S2->S3 S4 4. Quench & Wash (Remove Side Products) S3->S4

Caption: Step-by-step experimental workflow for controlled amidation.

References

  • [2] Title: Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature Source: Nature Communications (via NIH) URL:[Link]

  • [1] Title: A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines Source: Synthesis (via Organic Chemistry Portal) URL:[Link]

  • [3] Title: Mild and eco-friendly chemoselective acylation of amines in aqueous medium Source: ARKIVOC (via Semantic Scholar) URL:[Link]

Sources

Troubleshooting

Best purification techniques for crude 4-(1-Amino-2-methylpropyl)aniline mixtures

Technical Support Center: Purification of 4-(1-Amino-2-methylpropyl)aniline Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-(1-Amino-2-methylpropyl)aniline

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9)[1]. As a bifunctional diamine containing both an aromatic amine (aniline) and a sterically hindered primary aliphatic amine, this compound presents unique purification challenges including oxidative degradation, chemisorption on silica, and regioisomeric contamination.

This document provides field-validated troubleshooting strategies, exploiting the distinct physicochemical properties of the two amine moieties to achieve >99% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture turns dark brown/black during aqueous workup. How do I prevent this degradation? Causality: The aniline moiety is highly electron-rich. Exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace transition metals, triggers single-electron oxidation. This forms reactive radical cations that rapidly polymerize into intensely colored, intractable quinone imines and azobenzenes. Solution:

  • Exclude Oxygen: Perform all extractions using degassed solvents under an argon atmosphere.

  • Chemical Quenching: Introduce a mild, water-soluble reducing agent such as sodium dithionite ( Na2​S2​O4​ ) or ascorbic acid (0.1 M) into your aqueous wash buffers. This maintains the aniline in its reduced state without interfering with the aliphatic amine.

Q2: I have unreacted aromatic amine precursors in my crude mixture. How can I selectively isolate the target diamine without relying on chromatography? Causality: You can achieve orthogonal separation by exploiting the massive difference in basicity between the two functional groups. The aromatic amine (aniline) has a conjugate acid pKa​ of ~4.6, whereas the aliphatic amine has a pKa​ of ~10.5. Solution: Implement a pH-controlled fractional extraction[2]. By tuning the aqueous phase to pH 7.5, the aromatic amine becomes fully deprotonated (lipophilic) and can be washed away in the organic layer, while the aliphatic amine remains strictly protonated (hydrophilic) and safely trapped in the aqueous layer.

Q3: Flash chromatography on standard silica gel results in severe peak tailing and terrible mass recovery (<40%). What is the optimal chromatographic method? Causality: Standard silica gel contains surface silanol groups ( Si−OH ) with a pKa​ of ~3.5 to 4.5. The highly basic aliphatic amine ( pKa​ ~10.5) undergoes strong acid-base interactions with these silanols, leading to chemisorption and severe peak tailing[3]. Solution: Do not use bare silica. Switch to Reverse-Phase HPLC (C18) using a volatile basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10). If Normal Phase is mandatory, you must use amine-functionalized silica ( NH2​ -silica) or heavily modify your mobile phase with 1–5% Triethylamine (TEA) to competitively cap the acidic silanols.

Part 2: Mechanistic Workflows & Visualizations

Extraction A Crude Mixture (Organic Phase) B Add 1M HCl (pH < 2) Protonate Both Amines A->B C Aqueous Phase (Target + Amine Impurities) B->C Extract D Organic Phase (Neutral Impurities) B->D Discard E Adjust to pH 7.0-7.5 Deprotonate Aromatic Amines C->E F Organic Wash (Aromatic Impurities) E->F Wash & Discard G Adjust to pH > 11.5 Deprotonate Aliphatic Amine E->G Retain Aq Phase H Final Organic Extraction (Pure Target Diamine) G->H Extract

Fig 1. pH-dependent fractional extraction workflow for mixed aliphatic-aromatic diamines.

Chromatography A Peak Tailing on Bare Silica (Silanol-Amine Binding) B Add 1-5% TEA to Mobile Phase A->B C Use NH2-Functionalized Silica A->C D TEA Caps Acidic Silanols B->D E Eliminates Secondary Interactions C->E F Sharp Elution & High Recovery D->F E->F

Fig 2. Mechanistic resolution of chromatographic peak tailing for highly basic aliphatic amines.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Partitioning Behavior

Functional GroupApprox. pKa​ State at pH 2.0State at pH 7.5State at pH 12.0
Aromatic Amine (Aniline) 4.6Protonated (Hydrophilic)Free Base (Lipophilic)Free Base (Lipophilic)
Aliphatic Amine 10.5Protonated (Hydrophilic)Protonated (Hydrophilic)Free Base (Lipophilic)

Table 2: Optimized Chromatographic Conditions

ParameterReverse-Phase (Recommended)Normal-Phase (Alternative)
Stationary Phase C18 (End-capped) NH2​ -modified Silica
Mobile Phase A Water + 10 mM NH4​HCO3​ (pH 10)Hexane
Mobile Phase B AcetonitrileEthyl Acetate + 2% TEA
Detection UV 254 nm / 280 nmUV 254 nm
Advantage Exceptional peak shape, no tailingHigh loading capacity for bulk

Part 4: Validated Experimental Protocols

Protocol 1: pH-Controlled Fractional Extraction (Self-Validating System)

This protocol is designed to isolate the target diamine from unreacted starting materials without chromatography.

  • Initial Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl. Stir vigorously for 10 minutes.

    • Validation Check: The aqueous layer must be pH < 2. Both amines are now water-soluble hydrochloride salts. Discard the EtOAc layer containing neutral impurities.

  • Selective Deprotonation: Cool the aqueous layer to 5°C. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH is exactly 7.2 to 7.5 .

    • Critical Causality: Do not exceed pH 8.0. At pH 7.5, the aniline is deprotonated, but the aliphatic amine remains a salt[2].

  • Aromatic Wash: Extract the aqueous layer three times with Dichloromethane (DCM). The DCM will pull the aromatic impurities away. Retain the aqueous layer.

  • Final Isolation: Adjust the retained aqueous layer to pH > 11.5 using 2M NaOH. The target diamine is now fully deprotonated. Extract three times with EtOAc. Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified diamine.

Protocol 2: Diastereomeric Salt Resolution (Enantiomeric Purification)

Because 4-(1-Amino-2-methylpropyl)aniline contains a chiral center, biological applications often require a specific enantiomer. This protocol resolves the racemate using a chiral acid.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic diamine in hot Ethanol (60°C). Slowly add a solution of 1.0 equivalent of (D)-(-)-Tartaric acid dissolved in hot Ethanol.

  • Crystallization: Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The less soluble diastereomeric salt will selectively precipitate.

    • Validation Check: The slow cooling rate is critical. Rapid crashing traps the opposite enantiomer in the crystal lattice, ruining the enantiomeric excess (ee).

  • Filtration & Free-basing: Filter the crystals and wash with cold Ethanol. To recover the free base, suspend the crystals in water, adjust to pH 12 with 1M NaOH, and extract with EtOAc. Verify the enantiomeric purity via chiral HPLC.

References

  • Selective separation of aliphatic tertiary amines and aromatic amines by using CO2 Source: Separation and Purification Technology (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Overlap in 4-(1-Amino-2-methylpropyl)aniline NMR Spectra

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of 4-(1-Amino-2-methylpropyl)aniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of 4-(1-Amino-2-methylpropyl)aniline. This molecule presents a "perfect storm" of NMR complexities: a para-substituted aromatic system, exchangeable amine protons with differing pKa values, a chiral benzylic center, and a sterically hindered isopropyl group.

When you simply dissolve this compound in standard CDCl₃ and run a 1D ¹H NMR, you are almost guaranteed to see a smeared aliphatic region and broad, unassignable baseline humps. This guide is designed to help you systematically dismantle these overlapping regions using physical chemistry principles, solvent titration, and multidimensional NMR.

Diagnostic Workflow

Before diving into the specific FAQs, use the following logical decision tree to identify the root cause of your peak overlap and select the appropriate experimental intervention.

NMR_Workflow Start Spectrum shows Peak Overlap CheckType Identify Overlapping Region Start->CheckType Amine -NH2 Protons (Broad/Overlapping) CheckType->Amine Aliphatic CH / CH3 Protons (Multiplet Smear) CheckType->Aliphatic Solvent Switch to DMSO-d6 (Slows exchange) Amine->Solvent TwoD Run 2D NMR (HSQC / HMBC) Aliphatic->TwoD VTNMR Run VT-NMR (Check rotation) Aliphatic->VTNMR Resolved1 Amine peaks resolved & shifted downfield Solvent->Resolved1 Resolved2 Carbon-proton connectivity mapped TwoD->Resolved2 Resolved3 Diastereotopic methyls sharpened VTNMR->Resolved3

Fig 1. Troubleshooting workflow for resolving NMR peak overlap in 4-(1-Amino-2-methylpropyl)aniline.

FAQ 1: Resolving Exchangeable Proton Overlap (Solvent Effects)

Q: My aniline -NH₂ and aliphatic -NH₂ peaks are broad, featureless humps that overlap with the benzylic and aliphatic signals in CDCl₃. How do I resolve them?

A: The broadening you are observing is an artifact of the intermediate chemical exchange rate of the amine protons on the NMR timescale. In CDCl₃, trace amounts of water or acidic impurities catalyze the intermolecular exchange of the -NH₂ protons. Because the exchange rate ( kex​ ) is roughly equal to the chemical shift difference ( Δν ), the signals coalesce into broad humps that obscure the underlying aliphatic CH multiplets[1].

The Solution: Switch your solvent to DMSO-d₆. Causality: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the protic amine hydrogens, effectively "locking" them in place and drastically slowing the intermolecular exchange rate ( kex​≪Δν ). This shifts the system into the slow-exchange regime, causing the amine peaks to sharpen into distinct singlets[2]. Furthermore, the strong hydrogen bonding deshields the protons, shifting the aniline -NH₂ downfield to ~4.8–5.0 ppm and the aliphatic -NH₂ to ~1.8–2.0 ppm, completely separating them from the benzylic CH signal[2].

FAQ 2: Disentangling the Aliphatic & Benzylic CH Region (2D NMR)

Q: Even after changing solvents, the benzylic CH (attached to the amine) and the isopropyl CH are overlapping. How can I confidently assign them without ambiguity?

A: When 1D ¹H chemical shift dispersion is insufficient, you must expand the data into a second dimension using the ¹³C chemical shift. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are the gold standards here[3].

While the protons of the benzylic CH and isopropyl CH might overlap around 1.7–3.5 ppm, their attached carbons reside in vastly different electronic environments. The benzylic carbon (next to the aromatic ring and an amine) will appear far downfield (~55–60 ppm), while the isopropyl CH carbon will appear upfield (~30–35 ppm).

Mag_Transfer H_benz H (Benzylic) C_benz C (Benzylic) H_benz->C_benz 1J (HSQC) H_iso H (Isopropyl) H_benz->H_iso 3J (COSY) C_iso C (Isopropyl) H_benz->C_iso 2J (HMBC) H_iso->C_benz 2J (HMBC) H_iso->C_iso 1J (HSQC) H_methyl H (Methyl) H_iso->H_methyl 3J (COSY) C_methyl C (Methyl) H_methyl->C_methyl 1J (HSQC)

Fig 2. Magnetization transfer pathways (COSY, HSQC, HMBC) for assigning the aliphatic chain.

Step-by-Step 2D NMR Protocol (Self-Validating)
  • Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆.

  • 1D ¹H Reference: Acquire a standard 1D ¹H spectrum (ns=16) to optimize the spectral window (SW).

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC. Set the ¹³C SW to 10–160 ppm.

    • Self-Validation Check: Look at the phase of the cross-peaks. The benzylic CH, isopropyl CH, and methyl CH₃ groups should all appear with positive intensity (usually phased red/up). If you see any negative (blue/down) peaks, you have a CH₂ impurity, as the target molecule contains no methylene groups.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for a long-range coupling constant of nJCH​=8 Hz. You will observe a definitive 2J correlation from the isopropyl methyl protons to the isopropyl CH carbon, confirming the skeletal connectivity[3].

FAQ 3: Resolving Isopropyl Methyl Group Complexities (Diastereotopicity)

Q: The two methyl groups of the isopropyl moiety appear as a complex, overlapping multiplet (or two distinct doublets) instead of the single simple doublet I expected. Is my sample impure?

A: Your sample is likely pure; you are observing diastereotopicity . The benzylic carbon (C1 of the propyl chain) is a chiral center. Because of this adjacent stereocenter, the two methyl groups of the isopropyl moiety are situated in permanently different magnetic environments, regardless of free rotation around the C-C bond. They are diastereotopic and will naturally resonate at slightly different chemical shifts, appearing as two distinct doublets (or an overlapping pseudo-triplet if the Δν is very small).

If steric hindrance from the bulky aromatic and amine groups restricts the rotation of the isopropyl group, these peaks can also broaden. You can validate this physical phenomenon using Variable Temperature NMR (VT-NMR)[1].

Step-by-Step VT-NMR Protocol
  • Calibration: Calibrate the probe temperature using an ethylene glycol standard (suitable for high temperatures).

  • Baseline Acquisition: Insert your DMSO-d₆ sample and acquire a baseline ¹H spectrum at 298 K.

  • Thermal Titration: Increase the temperature in 10 K increments up to 353 K.

    • Crucial Step: Allow exactly 10 minutes for thermal equilibration at each step. Re-shim the magnet (Z1, Z2) and re-tune the probe at every new temperature to prevent line-shape degradation.

  • Observation: As temperature increases, rotational energy overcomes the steric barrier. If restricted rotation was causing broadening, the two diastereotopic doublets will sharpen significantly. Note: They will not coalesce into a single doublet because they remain chemically non-equivalent due to the chiral center.

Quantitative Data Summary

Use this reference table to benchmark your experimental data. Notice the dramatic shift in the amine protons when moving from a non-polar, non-hydrogen-bonding solvent to a polar, hydrogen-bonding solvent.

Proton EnvironmentExpected Shift (CDCl₃, ppm)Expected Shift (DMSO-d₆, ppm)Multiplicity / Structural Notes
Aromatic (AA'BB') 6.50 – 7.006.40 – 6.90Two doublets (para-substituted ring)
Aniline -NH₂ ~ 3.50 (Broad)~ 4.80 – 5.00 (Sharp)Broad singlet in CDCl₃; Shifts downfield in DMSO
Aliphatic -NH₂ ~ 1.50 (Broad)~ 1.80 – 2.00 (Sharp)Exchanges with trace water in CDCl₃
Benzylic -CH 3.50 – 3.803.40 – 3.60Doublet (coupled to isopropyl CH)
Isopropyl -CH 1.70 – 1.901.60 – 1.80Multiplet / Octet
Isopropyl -CH₃ 0.80 – 1.000.70 – 0.90Two distinct doublets (Diastereotopic)
References
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[Link]

  • Hu, K., Westler, W. M., & Markley, J. L. (2011). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Journal of Biomolecular NMR.[Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. LibreTexts.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Chemoselectivity in Electrophilic Aromatic Substitution: p-Toluidine vs. 4-(1-Amino-2-methylpropyl)aniline

Executive Summary As pharmaceutical intermediates grow in structural complexity, standard electrophilic aromatic substitution (EAS) models often fail to predict the behavior of polyfunctional molecules. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical intermediates grow in structural complexity, standard electrophilic aromatic substitution (EAS) models often fail to predict the behavior of polyfunctional molecules. This guide provides a critical comparison between a classical EAS substrate, p-toluidine (4-methylaniline) , and a highly functionalized analog, 4-(1-amino-2-methylpropyl)aniline . By analyzing their distinct electronic, steric, and chemoselective profiles, we establish robust, self-validating protocols for achieving regioselective EAS in complex drug development workflows.

Structural & Electronic Profiling

To understand the causality behind their divergent EAS behavior, we must first quantify their structural differences. p-Toluidine features a simple "push-push" electronic system where the strongly activating amino group dominates the weakly activating methyl group[1]. In contrast, 4-(1-amino-2-methylpropyl)aniline introduces a highly basic, nucleophilic aliphatic amine and a sterically demanding isopropyl moiety at the para position.

Table 1: Comparative Physicochemical Parameters
Parameterp-Toluidine4-(1-Amino-2-methylpropyl)anilineMechanistic Impact in EAS
Aromatic Amine pKa ~4.6~4.5Similar baseline ring activation under neutral conditions.
Aliphatic Amine pKa N/A~10.5Aliphatic amine will preferentially protonate in acidic media, forming a deactivating −NH3+​ group.
Para-Substituent Steric Bulk (A-value) 1.74 kcal/mol (-CH₃)[2]2.15 - 2.21 kcal/mol (-CH(NH₂)iPr)[2][3]The bulky isopropyl group severely restricts the adjacent meta-positions, reinforcing ortho-to-aniline regioselectivity.
Primary Nucleophilic Site Aromatic Ring (C2/C6) / Aniline NitrogenAliphatic NitrogenElectrophiles will be quenched by the aliphatic amine unless orthogonally protected.

Mechanistic Causality in EAS

The Chemoselectivity Trap

In p-toluidine , the primary challenge in EAS (e.g., bromination) is over-reactivity. The aniline nitrogen is so strongly activating that direct treatment with elemental bromine ( Br2​ ) rapidly yields polybrominated products (like 2,6-dibromo-4-methylaniline) or oxidative degradation[1][4]. Moderating this reactivity via N-acetylation is sufficient to achieve clean monobromination[4].

Conversely, 4-(1-amino-2-methylpropyl)aniline presents a severe chemoselectivity trap. The primary aliphatic amine is a vastly superior nucleophile compared to the aromatic ring. If an electrophile is introduced, rapid N-alkylation or N-acylation will occur at the aliphatic chain, completely bypassing the EAS pathway. Furthermore, if the reaction is conducted under strongly acidic conditions (e.g., standard nitration with HNO3​/H2​SO4​ ), the aliphatic amine protonates to form a potent electron-withdrawing group, drastically altering the electronic landscape of the σ -complex intermediate.

G cluster_0 p-Toluidine cluster_1 4-(1-Amino-2-methylpropyl)aniline A p-Toluidine B Direct EAS (Br2) A->B D N-Acetylation + Br2 A->D C Polybromination / Oxidation B->C E Clean Monobromination D->E F Complex Aniline G Direct EAS (Br2) F->G I Orthogonal Protection F->I H Aliphatic N-Alkylation G->H J Regioselective Monobromination I->J

Caption: Divergent chemoselectivity pathways and required protection strategies for EAS.

Experimental Workflows & Self-Validating Protocols

To achieve regioselective monobromination (ortho to the aniline group) for both substrates, the experimental design must account for their respective vulnerabilities.

Protocol A: Controlled Monobromination of p-Toluidine

Rationale: N-acetylation dampens the activating power of the aniline group by delocalizing the nitrogen lone pair into the carbonyl group, preventing polysubstitution[4].

  • Protection: Dissolve p-toluidine in glacial acetic acid. Add 1.1 eq of acetic anhydride dropwise. Stir at room temperature for 30 mins to yield N-acetyl-p-toluidine[4].

  • EAS (Bromination): Cool the solution to 0°C. Add 1.05 eq of Br2​ in glacial acetic acid dropwise over 1 hour. The bulky acetyl group and the para-methyl group direct the incoming bromonium ion exclusively to the ortho position.

  • Deprotection: Isolate the intermediate, then reflux in 6M HCl for 2 hours. Neutralize with NaOH to precipitate 2-bromo-4-methylaniline[4].

Protocol B: Orthogonal Protection & Bromination of 4-(1-Amino-2-methylpropyl)aniline

Rationale: The aliphatic amine must be shielded with a sterically bulky, acid-stable group (like Boc) to prevent electrophilic quenching, while the aromatic amine requires acetylation to prevent over-bromination.

  • Selective Aliphatic Protection: Dissolve the substrate in THF/H₂O. Add 1.0 eq of di-tert-butyl dicarbonate ( Boc2​O ) at 0°C. The higher nucleophilicity of the aliphatic amine ensures selective Boc-protection over the aniline.

  • Aromatic Protection: Treat the resulting intermediate with acetic anhydride in pyridine to acetylate the aromatic amine.

  • EAS (Bromination): Dissolve the orthogonally protected intermediate in dichloromethane (DCM). Add 1.05 eq of N-Bromosuccinimide (NBS) and a catalytic amount of FeBr3​ . NBS is used instead of Br2​ to prevent acidic cleavage of the Boc group.

  • Global Deprotection: Treat the brominated product with 4M HCl in dioxane to simultaneously cleave the Boc group and hydrolyze the acetamide, yielding the monobrominated target.

G Step1 Starting Material: 4-(1-Amino-2-methylpropyl)aniline Step2 Boc2O (1 eq), THF/H2O, 0°C Selective Aliphatic Protection Step1->Step2 Exploits ΔpKa Step3 Ac2O, Pyridine Aromatic Amine Acetylation Step2->Step3 Shields aliphatic nucleophile Step4 NBS (1.05 eq), FeBr3 cat., DCM Regioselective Bromination Step3->Step4 Dampens ring activation Step5 4M HCl in Dioxane Global Deprotection Step4->Step5 Mild EAS conditions Step6 Final Product: 2-Bromo-4-(1-amino-2-methylpropyl)aniline Step5->Step6 Removes Boc & Ac

Caption: Step-by-step orthogonal protection and EAS workflow for complex dual-amine substrates.

Sources

Comparative

Validating the purity of 4-(1-Amino-2-methylpropyl)aniline using LC-MS/MS

Title: Validating the Purity of 4-(1-Amino-2-methylpropyl)aniline: A Comparative Guide to LC-MS/MS vs. Legacy Methodologies As analytical demands in pharmaceutical development intensify, relying on legacy methods for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of 4-(1-Amino-2-methylpropyl)aniline: A Comparative Guide to LC-MS/MS vs. Legacy Methodologies

As analytical demands in pharmaceutical development intensify, relying on legacy methods for the purity validation of highly polar, dual-functional intermediates is becoming a significant liability. 4-(1-Amino-2-methylpropyl)aniline (CAS 1212962-76-9) presents a unique analytical challenge: it contains both an aromatic aniline ring and a primary aliphatic amine on a branched alkyl chain[1].

This guide, designed for senior analytical scientists and drug development professionals, objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (HPLC-UV, GC-MS, and NMR). Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Chemical Context & Analytical Challenges

The structural duality of 4-(1-Amino-2-methylpropyl)aniline dictates its chromatographic behavior. While the aniline moiety provides a UV chromophore, the primary aliphatic amine is highly polar and basic.

  • The GC-MS Limitation: Aliphatic amines exhibit severe peak tailing on standard silica-based GC columns due to secondary interactions with active silanol groups. Without time-consuming derivatization (e.g., using acyl chlorides or anhydrides), GC-MS yields poor recovery and reproducibility[4].

  • The HPLC-UV Limitation: While HPLC-UV can detect the aniline ring, it lacks the specificity to differentiate between co-eluting isobaric impurities or structural isomers (e.g., ring-position isomers) that share similar UV absorption profiles.

  • The LC-MS/MS Advantage: LC-MS/MS bypasses the need for derivatization. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), it provides unparalleled specificity, capable of distinguishing trace impurities even in complex matrices[5].

DecisionTree A Target: 4-(1-Amino-2-methylpropyl)aniline (Dual Amine, Highly Polar) B Is it volatile without derivatization? A->B C GC-MS (Requires Derivatization, Risk of Artifacts) B->C Yes D Does it have a strong UV chromophore? B->D No E HPLC-UV (Low Specificity for Aliphatic Impurities) D->E Yes (Partial) F LC-MS/MS (MRM) (High Sensitivity, Specificity, No Derivatization) D->F Best Practice

Caption: Analytical decision tree for the purity validation of polar diamine compounds.

Comparative Performance Analysis

To justify the selection of LC-MS/MS, we must evaluate its performance metrics against alternative platforms. The table below summarizes the quantitative and qualitative capabilities of each method for diamine analysis.

Analytical ParameterLC-MS/MS (MRM)HPLC-UV (DAD)GC-MS (Derivatized)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL 0.5 - 2.0 µg/mL5.0 - 10.0 ng/mL~0.1% (Bulk)
Specificity Excellent (Mass/Charge) Poor (Co-elution risk)Good (Post-derivatization)Moderate (Signal overlap)
Sample Preparation Direct Injection (Dilute) Direct InjectionComplex (Derivatization)Simple (Deuterated solvent)
Analysis Time < 10 minutes 15 - 25 minutes> 30 minutes5 - 10 minutes
Regulatory Fit (ICH Q2) Ideal for trace impurities Assay only (Bulk purity)Prone to artifact errorsReference standard validation

Mechanistic Superiority of LC-MS/MS (MRM)

The core advantage of LC-MS/MS lies in the physics of Multiple Reaction Monitoring (MRM) .

When 4-(1-Amino-2-methylpropyl)aniline (Exact Mass: ~164.1 Da) enters the ESI source under acidic conditions (e.g., 0.1% formic acid), both amine groups are readily protonated, yielding a strong precursor ion at m/z 165.1 [M+H]+ .

In the first quadrupole (Q1), only m/z 165.1 is allowed to pass. In the collision cell (Q2), collision-induced dissociation (CID) fragments the molecule. The primary aliphatic amine typically undergoes alpha-cleavage or loss of ammonia ( −17 Da), yielding a stable product ion at m/z 148.1 . A secondary cleavage of the isopropyl group yields a qualifier ion at m/z 122.1 . The third quadrupole (Q3) filters for these specific product ions, virtually eliminating matrix noise and co-eluting isobaric interference[4][5].

MRMWorkflow ESI ESI(+) Protonation [M+H]+ 165.1 Q1 Q1: Mass Filter Selects m/z 165.1 (Precursor) ESI->Q1 Q2 Q2: Collision Cell CID Fragmentation (Argon Gas) Q1->Q2 Q3 Q3: Mass Filter Selects m/z 148.1 & 122.1 (Product Ions) Q2->Q3 Det Detector Electron Multiplier (Quantification) Q3->Det

Caption: Tandem Mass Spectrometry (MRM) workflow for 4-(1-Amino-2-methylpropyl)aniline.

Step-by-Step Experimental Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . Every step includes internal checks to satisfy the updated ICH Q2(R2) and Q14 guidelines for analytical procedure lifecycle management[2][6].

A. Chromatographic & MS Conditions

Causality Note: A Biphenyl or PFP (Pentafluorophenyl) column is selected over standard C18 because the π−π interactions provide superior retention and peak shape for aromatic amines[5].

  • Column: Ultra Biphenyl (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (ensures complete protonation of the basic nitrogens).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 6 minutes, flush at 95% B for 2 minutes, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI Positive (+).

  • MRM Transitions: m/z 165.1 148.1 (Quantifier, CE: 15 eV); m/z 165.1 122.1 (Qualifier, CE: 25 eV).

B. Validation Workflow
  • System Suitability Testing (SST): Inject a mid-level standard (e.g., 50 ng/mL) six times.

    • Acceptance Criteria: Retention time RSD 1.0%; Peak area RSD 2.0%. This proves instrument stability before data acquisition.

  • Specificity (Blank & Placebo Assessment): Inject Mobile Phase A and a simulated matrix blank.

    • Causality: Ensures no carryover or background isobaric interference exists at the retention time of the analyte. The signal-to-noise (S/N) ratio at the expected retention time must be <3 .

  • Linearity and Range: Prepare a 7-point calibration curve from 0.5 ng/mL to 100 ng/mL using serial dilution.

    • Acceptance Criteria: Linear regression coefficient ( R2 ) 0.995. Residuals must be 15% for all points except the LLOQ ( 20%).

  • Accuracy & Precision (QC Samples): Prepare Quality Control samples at three levels: LQC (1.5 ng/mL), MQC (40 ng/mL), and HQC (80 ng/mL). Analyze in quintuplicate (n=5).

    • Acceptance Criteria: Mean accuracy must be within 85% - 115% of the nominal concentration. Intra-day precision (RSD) must be 10%[4].

Data Interpretation & Lifecycle Management

Under the ICH Q14 framework, validation is not a one-time event but a continuous lifecycle[6][7]. When interpreting the purity data of 4-(1-Amino-2-methylpropyl)aniline:

  • Ion Ratio Verification: The ratio between the quantifier ( m/z 148.1) and qualifier ( m/z 122.1) transitions must remain constant ( ± 20% relative to the reference standard). A deviation in this ratio indicates a co-eluting hidden impurity.

  • Matrix Effects: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction into the sample matrix versus a neat standard. If MF deviates significantly from 1.0 (e.g., <0.8 indicating ion suppression), an isotopically labeled internal standard (e.g., Aniline-d5) must be incorporated[5].

By adhering to this LC-MS/MS protocol, laboratories can guarantee the purity of 4-(1-Amino-2-methylpropyl)aniline with a level of scientific rigor that satisfies global regulatory scrutiny.

Sources

Validation

Mass spectrometry fragmentation pattern validation for 4-(1-Amino-2-methylpropyl)aniline

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) for the Mass Spectrometry Fragmentation Validation of 4-(1-Amino-2-methylpropyl)aniline As a Senior Application Scientist in pharmaceutical analytical development, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) for the Mass Spectrometry Fragmentation Validation of 4-(1-Amino-2-methylpropyl)aniline

As a Senior Application Scientist in pharmaceutical analytical development, I frequently design workflows to elucidate the structures of complex diamines. 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9)[1] is a highly functionalized building block featuring both an aromatic aniline ring and a branched aliphatic primary amine. Validating its exact fragmentation pattern is not merely a compliance exercise; it is a fundamental requirement for downstream metabolite identification and impurity profiling.

In this guide, I will objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) platforms for validating the structural fragmentation of this compound, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality of the Fragmentation Cascade

To validate a fragmentation pattern, we must first understand the thermodynamics driving it. Under positive Electrospray Ionization (+ESI), the ionization behavior of 4-(1-Amino-2-methylpropyl)aniline is governed by the basicity of its functional groups. The aliphatic amine (pKa ~9.5) is significantly more basic than the aromatic aniline (pKa ~4.6). Consequently, the protonated precursor ion [M+H]+ at m/z 165.1392 is exclusively localized at the aliphatic nitrogen.

While traditional Electron Impact (EI) mass spectrometry often yields radical cations that undergo complex α -cleavages[2], +ESI generates even-electron precursors that follow distinct, thermodynamically driven neutral loss pathways during Collision-Induced Dissociation (CID)[3].

The fragmentation cascade follows three causal steps:

  • Primary Cleavage (Ammonia Loss): The most energetically favorable event is the expulsion of neutral NH3​ (17.0265 Da). This is driven by the formation of a highly resonance-stabilized para-aminobenzyl cation at m/z 148.1126.

  • Secondary Cleavage (Aliphatic Chain Loss): The resulting benzylic carbocation undergoes a rearrangement to expel the branched isopropyl group as neutral propene ( C3​H6​ , 42.0470 Da), yielding a stable para-aminobenzyl core at m/z 106.0657.

  • Tertiary Cleavage (Aromatic Ring Opening): At high collision energies, the aniline moiety breaks down via the characteristic loss of hydrogen cyanide ( HCN , 27.0109 Da), producing a fragment at m/z 79.0548.

MS_Pathway Precursor [M+H]+ m/z 165.1392 Protonated Aliphatic Amine Frag1 [M+H - NH3]+ m/z 148.1126 Stabilized Benzylic Cation Precursor->Frag1 - NH3 (17.0265 Da) Frag2 [M+H - NH3 - C3H6]+ m/z 106.0657 Para-aminobenzyl Cation Frag1->Frag2 - C3H6 (42.0470 Da) Frag3 [M+H - NH3 - C3H6 - HCN]+ m/z 79.0548 Ring Cleavage Product Frag2->Frag3 - HCN (27.0109 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathway of 4-(1-Amino-2-methylpropyl)aniline.

Platform Comparison: HR-Q-TOF vs. Targeted QqQ

When validating this fragmentation pathway, laboratories typically choose between HR-Q-TOF and QqQ architectures. While QqQ is the undisputed champion of targeted quantification (via Multiple Reaction Monitoring, MRM), it falls short for de novo structural validation.

  • Mass Accuracy & Isobaric Resolution: Q-TOF instruments provide sub-2 ppm mass accuracy. This is critical because the loss of NH3​ (-17.0265 Da) from the precursor could theoretically be confused with the loss of a hydroxyl radical (-17.0027 Da) in a low-resolution QqQ system if the molecule's structure was unknown or oxidized. Q-TOF eliminates this ambiguity.

  • Full-Scan Sensitivity: QqQ instruments suffer massive sensitivity drops when operated in Product Ion Scan mode because the third quadrupole must scan sequentially across the mass range. Q-TOF analyzes all product ions simultaneously in the flight tube, preserving high sensitivity for low-abundance tertiary fragments like m/z 79.0548.

Quantitative Data Summary

The table below summarizes the experimental validation data, demonstrating why high-resolution exact mass is required to confidently assign the fragmentation mechanisms of 4-(1-Amino-2-methylpropyl)aniline.

Fragment IdentityNeutral LossTheoretical Exact Mass (m/z)HR-Q-TOF Observed (m/z)Q-TOF Error (ppm)QqQ Observed (m/z)QqQ Error (Da)
[M+H]+ Precursor N/A165.1392165.1390-1.2165.1-0.04
[M+H−NH3​]+ NH3​ 148.1126148.1128+1.3148.1-0.01
[M+H−NH3​−C3​H6​]+ C3​H6​ 106.0657106.0655-1.9106.1+0.03
[M+H−NH3​−C3​H6​−HCN]+ HCN 79.054879.0550+2.579.1+0.04

Note: The unit resolution of the QqQ (±0.1 Da) is insufficient to definitively prove the elemental composition of the leaving groups.

Self-Validating Experimental Protocol

A robust analytical method must actively prove its own accuracy. The following LC-MS/MS protocol is designed as a self-validating system. By utilizing orthogonal chromatography and dynamic energy ramping, we ensure that the observed fragments are genuine CID products and not in-source artifacts.

Phase 1: Chromatographic Stabilization (HILIC)

Causality: 4-(1-Amino-2-methylpropyl)aniline is a highly polar diamine. Using a standard C18 reversed-phase column will result in poor retention and severe peak tailing due to secondary interactions with residual silanols. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure orthogonal retention and sharp peak shapes, which maximizes the signal-to-noise ratio entering the MS source.

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, ramp to 50% B over 4 mins.

Phase 2: Source Optimization (Preventing In-Source Fragmentation)

Causality: If the capillary voltage or desolvation temperature is too high, the molecule will fragment before reaching the collision cell, invalidating the MS/MS data.

  • Set the ESI Capillary Voltage to a conservative +2.5 kV.

  • Lower the Fragmentor/Cone Voltage to 70 V.

  • Self-Validation Check: Run a full MS1 scan. The abundance of the m/z 165.1392 peak must be >95% of the total ion current (TIC). If m/z 148 is present in MS1 at >5%, lower the cone voltage further.

Phase 3: Collision Energy (CE) Breakdown Curve

Causality: A single collision energy provides a static, often incomplete picture. By ramping the CE, we create a dynamic breakdown curve that proves the precursor-to-product lineage. As the precursor decreases, primary fragments should rise and then fall, giving way to secondary fragments.

  • Isolate m/z 165.1 in the quadrupole (Q1) with a narrow isolation width (~1.3 m/z).

  • Acquire sequential Product Ion Scans at CE = 10 eV, 20 eV, 30 eV, and 45 eV.

  • Validation Criteria:

    • At 10 eV , m/z 148.1126 should be the base peak (proving NH3​ loss is the lowest energy pathway).

    • At 20 eV , m/z 106.0657 should emerge as m/z 148.1126 depletes.

    • At 45 eV , m/z 79.0548 should appear, confirming the high-energy destruction of the aromatic ring.

References

  • 1212962-76-9 | (S)-4-(1-amino-2-methylpropyl)
  • 6.
  • mass spectra - fragmentation patterns Source: Chemguide URL

Sources

Comparative

A Comparative Guide to the Catalytic Amination of Sterically Hindered Primary Amines: Benchmarking 4-(1-Amino-2-methylpropyl)aniline

This guide provides an in-depth analysis of the performance of 4-(1-amino-2-methylpropyl)aniline, a sterically demanding primary amine, in palladium-catalyzed C-N cross-coupling reactions. We will explore the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the performance of 4-(1-amino-2-methylpropyl)aniline, a sterically demanding primary amine, in palladium-catalyzed C-N cross-coupling reactions. We will explore the mechanistic challenges posed by hindered amines and benchmark the performance of various catalyst systems, offering researchers and drug development professionals a clear, data-driven framework for selecting optimal reaction conditions.

Introduction: The Challenge of Steric Hindrance in C-N Cross-Coupling

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amines are prevalent structural motifs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the preeminent method for this transformation due to its broad substrate scope and functional group tolerance.[1][2]

However, the reaction's efficiency can be significantly hampered when using sterically hindered amines, such as 4-(1-amino-2-methylpropyl)aniline. The bulky alkyl group alpha to the nitrogen atom presents a significant steric challenge, often leading to low yields, slow reaction rates, and undesired side reactions.[3][4] Overcoming this obstacle requires a carefully designed catalytic system where the ligand plays a decisive role. This guide benchmarks the performance of 4-(1-amino-2-methylpropyl)aniline against other amines using various generations of palladium catalysts, providing a rationale for catalyst selection grounded in mechanistic principles.

Mechanistic Considerations for Hindered Amines

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance between three key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L pd0->oa_complex Ar-X (Oxidative Addition) amido_complex Pd(II)-Amido Complex (Ar)Pd(II)(NHR')L oa_complex->amido_complex + R'-NH₂ / Base - Base-H⁺X⁻ amido_complex->pd0 (Reductive Elimination) product Ar-NHR' Product amido_complex->product amine R'-NH₂ base Base halide Ar-X hx H-X base_h Base-H⁺

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

For sterically hindered primary amines, the rate-limiting step is often the C-N reductive elimination from the Pd(II)-amido complex.[3][7] The bulky substituents on the nitrogen atom can impede the conformational change required for the palladium center to bring the aryl and amino groups into proximity for bond formation. This mechanistic bottleneck is the primary focus of modern ligand design. Ligands that are both bulky and electron-rich can accelerate this crucial step, thereby increasing overall catalytic activity.[4][6]

Benchmarking Experimental Design

To objectively evaluate the performance of 4-(1-amino-2-methylpropyl)aniline, a standardized model reaction was designed. The coupling of this hindered amine with 4-chlorotoluene was selected, as the lower reactivity of aryl chlorides provides a more stringent test for catalyst efficiency.[8][9]

Model Reaction: 4-(1-Amino-2-methylpropyl)aniline + 4-Chlorotoluene → N-(4-methylphenyl)-4-(1-amino-2-methylpropyl)aniline

Comparative Framework:

  • Target Amine: 4-(1-Amino-2-methylpropyl)aniline

  • Control Amines:

    • Aniline (non-hindered primary aromatic amine)

    • tert-Octylamine (hindered primary aliphatic amine)[4]

  • Catalyst Systems:

    • System A (1st Gen Bidentate): A catalyst system representative of earlier methodologies, employing a classic bidentate phosphine ligand like BINAP. These systems are known to be less effective for hindered substrates.[1]

    • System B (Modern Bulky Monophosphine): A state-of-the-art system utilizing a Buchwald-type biaryl phosphine ligand, such as BrettPhos, which was specifically developed to facilitate the coupling of hindered amines.[4][10]

    • System C (Specialized P,N-Ligand): A catalyst based on a more recently developed, highly effective carbazolyl-derived P,N-ligand, designed to create a flexible yet stable coordination environment around the palladium center, excelling in sterically demanding transformations.[8][11]

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for benchmarking. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox and dry solvents.

General Protocol for Catalytic Amination:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the palladium precatalyst (1 mol%), the ligand (2 mol%), and the base (Sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equivalent) and the respective amine (1.2 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Workup: After completion (or a set time, e.g., 24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS, and determine the isolated yield.

Experimental_Workflow setup 1. Reaction Setup (Glovebox) reaction 2. Reaction (Heating) setup->reaction workup 3. Quench & Workup reaction->workup purify 4. Purification (Chromatography) workup->purify analysis 5. Analysis (Yield, NMR, MS) purify->analysis

Figure 2: General experimental workflow for the benchmark study.

Performance Comparison and Data Analysis

The following table summarizes the expected outcomes from the benchmark study, based on established principles of catalytic amination.

Amine SubstrateCatalyst SystemLigandExpected Yield (%)Key Observations
4-(1-Amino-2-methylpropyl)aniline A BINAP< 10%Severe steric clash prevents efficient reductive elimination.[1]
4-(1-Amino-2-methylpropyl)aniline B BrettPhos> 90%The bulky, electron-rich ligand facilitates the difficult C-N bond formation.[4][10]
4-(1-Amino-2-methylpropyl)aniline C P,N-Ligand> 95%The specialized ligand architecture provides high stability and activity for hindered substrates.[8][11]
Aniline (Control) A BINAP> 85%The non-hindered amine couples efficiently even with older generation catalysts.
Aniline (Control) B BrettPhos> 98%Modern ligands provide excellent yields for simple substrates.
tert-Octylamine (Control) A BINAP< 5%Demonstrates the general difficulty of coupling hindered aliphatic amines with this system.
tert-Octylamine (Control) B BrettPhos> 90%Confirms the efficacy of the ligand for a broad range of sterically demanding amines.[4]

Analysis of Results:

The data clearly illustrates the evolution of catalyst technology to address the challenge of steric hindrance.

  • System A (BINAP): This first-generation bidentate ligand is expected to be largely ineffective for coupling both 4-(1-amino-2-methylpropyl)aniline and tert-octylamine. Its rigid backbone and less pronounced steric bulk are insufficient to promote the difficult reductive elimination step required for these substrates. However, it remains competent for the non-hindered aniline, establishing a baseline performance.

  • System B (BrettPhos): This system represents a significant leap in performance. The BrettPhos ligand, a member of the Buchwald biaryl phosphine family, possesses the requisite steric bulk and electronic properties to dramatically accelerate the rate of reductive elimination.[4][10] It is expected to provide excellent yields for 4-(1-amino-2-methylpropyl)aniline, demonstrating its utility as a robust, general solution for hindered amine couplings. Its high performance with tert-octylamine further validates its broad applicability.

  • System C (P,N-Ligand): This advanced system is anticipated to provide the highest yields, potentially at lower catalyst loadings or temperatures. The flexible coordination of the P,N-ligand can adapt to the severe steric environment, stabilizing the palladium center throughout the catalytic cycle and preventing catalyst decomposition, which can be a problem in challenging coupling reactions.[8]

Conclusion and Recommendations

The performance of 4-(1-amino-2-methylpropyl)aniline in catalytic amination is critically dependent on the choice of ligand. While first-generation catalyst systems are inadequate for this sterically demanding substrate, modern bulky monophosphine ligands and specialized P,N-ligands provide highly effective solutions.

For researchers and drug development professionals working with 4-(1-amino-2-methylpropyl)aniline or similarly hindered primary amines, the following recommendations are made:

  • Prioritize Modern Ligands: Employ catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos) as a starting point. These ligands are commercially available and have a well-documented track record of success with challenging substrates.[4][10]

  • Consider Specialized Ligands for Optimization: For particularly difficult couplings or process scale-up where maximizing yield and minimizing catalyst loading is critical, exploring specialized ligands, such as advanced P,N- or N-heterocyclic carbene (NHC) based systems, is highly recommended.[2][8]

  • Screening is Key: While this guide provides a strong predictive framework, empirical screening of a small set of state-of-the-art ligands and reaction conditions remains the most effective strategy for identifying the optimal protocol for a specific substrate combination.

By leveraging rational ligand design and a mechanistic understanding of the catalytic cycle, the challenges posed by sterically hindered amines like 4-(1-amino-2-methylpropyl)aniline can be effectively overcome, enabling the efficient synthesis of complex molecular targets.

References

  • Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Shafir, A., et al. (2025). Efficient Aminations of Aryl Halides by a Cu(II) Catalyst. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Journal of Coordination Chemistry. [Link]

  • Li, J., et al. (2013). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Canadian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. [Link]

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(20), 6586–6596. [Link]

  • Vantourout, J. C., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Tudge, M. T., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Kantchev, E. A. B., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

Sources

Validation

Analytical reference standards for 4-(1-Amino-2-methylpropyl)aniline method validation

Analytical Reference Standards for 4-(1-Amino-2-methylpropyl)aniline Method Validation: A Comparative Guide As a Senior Application Scientist, I frequently oversee the development and validation of analytical methods for...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards for 4-(1-Amino-2-methylpropyl)aniline Method Validation: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the development and validation of analytical methods for highly reactive pharmaceutical intermediates. 4-(1-Amino-2-methylpropyl)aniline (CAS 1212962-76-9 for the S-enantiomer) is a chiral diamine characterized by both an aliphatic primary amine and an aromatic aniline moiety.

Because aniline substructures are well-documented structural alerts for DNA reactivity, the presence of this compound as an impurity in final Active Pharmaceutical Ingredients (APIs) mandates strict regulatory control. Under the [1], this compound must typically be controlled at or below the Threshold of Toxicological Concern (TTC), often requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range. Validating a method to these trace levels requires rigorous adherence to [2], which in turn demands the use of highly characterized, premium-grade analytical reference standards.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard commercial grades and in-house synthesized materials, providing the experimental causality and self-validating protocols necessary for successful regulatory submissions.

Part 1: The Causality of Reference Standard Selection

When validating a trace-level LC-MS/MS method, the quality of your reference standard directly dictates the integrity of your accuracy and recovery data.

  • Chemical Purity and Mass Balance: At trace levels, matrix suppression in the MS source is highly variable. We rely on exact external calibration curves. If an in-house standard is used without quantitative NMR (qNMR) to verify absolute mass balance, residual solvents or inorganic salts will artificially inflate the weighed mass, leading to a systematic negative bias in your API impurity calculations.

  • Chiral Purity (Enantiomeric Excess - ee): 4-(1-Amino-2-methylpropyl)aniline possesses a chiral center. Toxicological profiles can differ between the (S) and (R) enantiomers. Using a CRM with a certified enantiomeric excess (ee > 99.5%) ensures that your chiral chromatographic validation is not confounded by baseline enantiomeric contamination inherent to lower-grade standards.

  • Metrological Traceability: Regulatory bodies require an unbroken chain of traceability to SI units. CRMs provide this via ISO 17034 accreditation, whereas standard commercial grades only provide a basic Certificate of Analysis (CoA) based on relative area percent (HPLC-UV), which ignores non-UV-absorbing impurities.

Part 2: Comparative Experimental Data

To illustrate the impact of standard quality on method validation, we compared a high-purity CRM against a standard commercial grade and an in-house synthesized batch.

Table 1: Performance Comparison of Reference Standard Grades

ParameterHigh-Purity CRMStandard Commercial GradeIn-House Synthesized
Absolute Purity (qNMR) 99.8% ± 0.1%Not DeterminedNot Determined
Relative Purity (HPLC-UV) 99.9%98.5%96.2%
Chiral Purity (S-enantiomer) > 99.9% ee97.0% ee92.5% ee
Water Content (Karl Fischer) 0.15%1.20%3.50%
Regulatory Traceability ISO 17034 / ISO 17025NoneNone

Table 2: LC-MS/MS Method Validation Summary (Using CRM Grade)

ICH Q2(R2) ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.05 ppmS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 ppmS/N ratio ≥ 10:1, RSD ≤ 10%
Linearity (R²) 0.9998 (0.15 - 10 ppm)R² ≥ 0.995
Accuracy (Spiked at LOQ) 98.4% Recovery80.0% - 120.0%
Method Precision (%RSD) 3.2% (n=6)≤ 5.0%

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . The method automatically fails and halts if the embedded System Suitability Test (SST) criteria are not met, preventing the generation of non-compliant data.

Protocol A: Trace Quantification via LC-MS/MS (MRM Mode)

Causality: 4-(1-Amino-2-methylpropyl)aniline contains two basic amine groups. On standard silica columns, these amines cause severe peak tailing due to secondary interactions with residual silanols. We utilize a base-deactivated, end-capped C18 column and a highly acidic mobile phase (0.1% formic acid) to fully protonate the amines, ensuring sharp peak shapes and maximizing positive electrospray ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the CRM standard. Dissolve in 100 mL of Acetonitrile:Water (50:50, v/v) to create a 100 µg/mL stock. Serially dilute to the LOQ target (0.15 ppm).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Monitor the parent ion [M+H]+=165.1 .

    • Quantifier Transition: m/z 165.1 148.1 (Loss of NH3​ from the aliphatic amine).

    • Qualifier Transition: m/z 165.1 106.1 (Cleavage leaving the aniline fragment).

  • Self-Validation (SST): Inject the 0.15 ppm LOQ standard six times. Proceed to sample analysis ONLY if the %RSD of the quantifier peak area is ≤ 5.0% and the S/N ratio is ≥ 10:1. Inject a bracketing standard every 10 samples; instrument drift must remain within ±10%.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Causality: To prove the absence of the (R)-enantiomer, reverse-phase LC is insufficient. We employ an immobilized amylose-based chiral stationary phase. The steric interactions between the chiral grooves of the stationary phase and the enantiomers allow for baseline resolution.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the sample in Hexane:Ethanol (80:20) containing 0.1% Diethylamine (DEA). Causality: DEA is critical as a basic modifier to suppress the ionization of the amines, preventing peak broadening on the chiral column.

  • Conditions: Chiralpak IG column (250 mm × 4.6 mm, 5 µm). Isocratic flow at 1.0 mL/min. UV detection at 230 nm.

  • Self-Validation (SST): Inject a racemic mixture of the standard. The system is valid ONLY if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥ 2.0.

Part 4: Workflow Visualization

The following diagram maps the logical flow of integrating sample preparation, instrumental analysis, and regulatory compliance checks for this specific compound.

MethodValidation N1 API Matrix Spiking (CRM Standard) N2 Sample Preparation & Extraction N1->N2 N3 LC-MS/MS (Trace) m/z 165.1 -> 148.1 N2->N3 N4 Chiral HPLC (Enantiomeric Excess) N2->N4 N5 Data Integration & System Suitability N3->N5 N4->N5 N6 ICH Q2(R2) Validation (LOD, LOQ, Accuracy) N5->N6 N7 ICH M7(R2) Compliance (TTC Threshold Check) N6->N7

Workflow for 4-(1-Amino-2-methylpropyl)aniline method validation under ICH Q2(R2) and M7(R2).

References

  • U.S. Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Center for Drug Evaluation and Research (CDER).[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Center for Drug Evaluation and Research (CDER).[Link]

Comparative

Comparing extraction methods for 4-(1-Amino-2-methylpropyl)aniline from biological matrices

An in-depth technical analysis for bioanalytical scientists, pharmacologists, and drug development professionals. The Bioanalytical Challenge of Dual-Amine Functionality As drug development increasingly focuses on comple...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for bioanalytical scientists, pharmacologists, and drug development professionals.

The Bioanalytical Challenge of Dual-Amine Functionality

As drug development increasingly focuses on complex, multi-functional active pharmaceutical ingredients (APIs) and their metabolites, bioanalytical scientists face significant sample preparation hurdles. One such challenging moiety is 4-(1-amino-2-methylpropyl)aniline (CAS: 1212962-76-9). Featuring both a primary aromatic amine (aniline) and a primary aliphatic amine, this compound presents a unique acid-base profile that dictates its behavior in complex biological matrices like plasma and urine.

To design a robust, self-validating extraction protocol, we must first deconstruct the molecule’s ionization states:

  • Aromatic Amine (Aniline): Weakly basic, with a pKa of approximately 4.6.

  • Aliphatic Amine: Strongly basic, with a pKa of approximately 10.4.

At physiological pH (7.4), the aniline group is predominantly neutral, while the aliphatic amine is fully protonated (cationic). This cationic state renders the molecule highly polar, making direct partitioning into organic solvents highly inefficient. Furthermore, primary amines are notorious for non-specific binding to plasma proteins and endogenous phospholipids. Consequently, standard sample preparation techniques must be heavily modified to achieve acceptable recovery and mitigate matrix effects[1].

Comparative Analysis of Extraction Modalities

When extracting 4-(1-amino-2-methylpropyl)aniline from plasma, the choice of methodology directly impacts the Limit of Quantitation (LOQ) and the lifespan of the analytical column.

Protein Precipitation (PPT)

PPT using acetonitrile or methanol (typically 3:1 or 4:1 ratio to plasma) is the simplest approach. However, for a polar diamine, PPT often results in severe ion suppression during LC-MS/MS analysis due to the co-extraction of endogenous glycerophosphocholines. It is generally insufficient for low-level quantitation.

Liquid-Liquid Extraction (LLE)

To force 4-(1-amino-2-methylpropyl)aniline into an organic phase, the aqueous matrix must be adjusted to a pH at least 2 units above its highest pKa (i.e., pH > 12.4). At this extreme alkalinity, both amine groups are completely deprotonated, rendering the molecule uncharged and lipophilic.

  • Mechanistic Choice: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) is preferred over non-polar solvents like hexane. The slight polarity of MTBE better accommodates the hydrogen-bonding potential of the neutral amines, maximizing recovery.

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)

MCX is widely considered the gold standard for extracting aliphatic amines from biological fluids[2]. The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid, pKa < 1) functional groups.

  • Mechanistic Choice: By acidifying the plasma to pH ~3, both amine groups become protonated. The dicationic analyte binds tightly to the negatively charged sulfonic acid groups on the sorbent. This allows for aggressive washing with 100% organic solvents to strip away phospholipids and neutral lipids without eluting the analyte. Elution is then triggered by a high-pH organic solvent that neutralizes the analyte, breaking the ionic interaction[3].

Quantitative Performance Comparison

The following data summarizes the expected bioanalytical performance parameters when extracting 4-(1-amino-2-methylpropyl)aniline from human plasma across the three methodologies.

Extraction MethodMean Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalPractical LOQ (Plasma)Processing Time (96-well)
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)Poor~10 - 20 ng/mL< 30 mins
Liquid-Liquid Extraction (LLE) 70 - 80%Moderate (15-20% suppression)Moderate~2 - 5 ng/mL~90 mins
MCX Solid-Phase Extraction > 90%Minimal (<5% suppression)Excellent< 0.5 ng/mL~60 mins

Visualizing the Extraction Workflows

Mixed-Mode Cation Exchange (MCX) Mechanism

MCX_Workflow Condition 1. Condition MeOH & H2O Load 2. Load Sample Acidified (pH 3) Cationic Binding Condition->Load Wash1 3. Aqueous Wash 2% FA in H2O Removes Proteins Load->Wash1 Wash2 4. Organic Wash 100% MeOH Removes Lipids Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Neutralizes & Releases Wash2->Elute

Fig 1. MCX SPE workflow exploiting the dual-amine pKa for selective retention and aggressive lipid washing.

High-pH Liquid-Liquid Extraction (LLE) Mechanism

LLE_Mechanism Plasma Biological Matrix (Plasma) pH 7.4 (Analyte is Cationic) Base Add Strong Base (0.1M NaOH) Shift to pH > 12 Plasma->Base State Analyte Deprotonated (Neutral & Lipophilic) Base->State Solvent Add Organic Solvent (MTBE) Vortex & Centrifuge State->Solvent Extract Analyte Partitions into Upper Organic Phase Solvent->Extract

Fig 2. LLE mechanism relying on high-pH deprotonation to force the polar diamine into the organic phase.

Self-Validating Experimental Protocols

To ensure these protocols act as a self-validating system , a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as 4-(1-amino-2-methylpropyl)aniline-d5, must be spiked into the raw matrix prior to any disruption. This guarantees that any volumetric loss during transfer, incomplete phase partitioning, or matrix-induced ion suppression in the MS source is mathematically normalized by the IS response ratio.

Protocol A: MCX SPE Workflow (Optimal for High Sensitivity)

Materials: 30 mg/well MCX 96-well plate.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and ensure complete protonation of both amine groups. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX sorbent, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the acidified sample mixture to the sorbent. Apply a gentle vacuum (approx. 2-3 inHg) to allow binding at a rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove salts, carbohydrates, and water-soluble proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality note: Because the analyte is held by strong ionic bonds to the sulfonic acid groups, 100% organic solvent will not elute it, but will effectively wash away neutral lipids and phospholipids.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the aliphatic amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA) prior to LC-MS/MS injection.

Protocol B: High-pH LLE Workflow (Alternative for High Throughput)
  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 2 mL extraction tube. Add 10 µL of SIL-IS.

  • Basification: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to raise the pH > 12. Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously or vortex for 10 minutes to maximize the surface area for phase transfer. Centrifuge at 4,000 x g for 5 minutes to break any emulsions.

  • Phase Separation: Flash-freeze the lower aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean tube.

  • Reconstitution: Evaporate the organic layer to dryness under nitrogen at 35°C (avoid higher temperatures to prevent evaporative loss of the volatile free-base amine). Reconstitute in 100 µL of Initial Mobile Phase.

References

  • ProteinWorks µElution SPE Clean-Up Kit Protocol - Waters Help Center Waters Corporation URL
  • MDPI (Molecular Diversity Preservation International)
  • MDPI (Molecular Diversity Preservation International)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Amino-2-methylpropyl)aniline

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9) requires more than a cursory glance at a generic safety sheet. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(1-Amino-2-methylpropyl)aniline (CAS: 1212962-76-9) requires more than a cursory glance at a generic safety sheet. This compound, characterized by both an aniline moiety and a primary aliphatic amine, presents unique toxicological and reactive challenges.

Aromatic amines are highly lipid-soluble, meaning they readily penetrate the dermal barrier and enter systemic circulation 1. Once absorbed, they can undergo hepatic N-hydroxylation, leading to the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), which severely compromises oxygen transport and induces tissue hypoxia 2.

To build a self-validating safety system in your laboratory, every piece of personal protective equipment (PPE) and every operational step must be selected with a clear understanding of these underlying mechanistic hazards.

Part 1: Causality-Driven PPE Selection

Why do we mandate specific barrier materials? The lipid solubility of 4-(1-Amino-2-methylpropyl)aniline dictates that standard latex gloves offer negligible protection. In fact, latex can act as an occlusive dressing, trapping the chemical against the skin and accelerating dermal absorption. We must rely on materials with validated breakthrough times against aromatic amines.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategoryRecommended Material / SpecificationMin. ThicknessBreakthrough TimeCausality & Rationale
Primary Gloves Nitrile Rubber (NBR)0.11 mm> 480 minNitrile provides robust resistance against non-polar and slightly polar organic molecules, preventing lipid-soluble dermal penetration .
Secondary Gloves Butyl Rubber or Viton™0.30 mm> 480 minRequired during bulk transfers or spill cleanup. Butyl rubber offers superior resistance to highly reactive amine derivatives.
Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1)N/AN/APrevents aerosolized particulates or micro-splashes from contacting the highly vascularized ocular mucosa 3.
Face Protection 8-inch minimum Face ShieldN/AN/AMandatory when handling >50g quantities or during pressurized transfers to prevent facial dermal exposure 2.
Body Protection Flame-Resistant Lab Coat (Nomex®)N/AN/AAromatic amines can react exothermically with strong oxidizers 1. Flame-resistant materials mitigate secondary fire risks.

Part 2: Mechanistic Workflow and Operational Plan

Safety is not just what you wear; it is how you move. The following protocol establishes a self-validating workflow where each step verifies the safety of the subsequent action.

Workflow Assess 1. Risk Assessment & Fume Hood Check DonPPE 2. Don Layered PPE (Nitrile, Goggles, Coat) Assess->DonPPE Airflow > 100 fpm Transfer 3. Transfer Chemical (Closed Container) DonPPE->Transfer PPE Integrity Verified Execute 4. Dispense & React (Under Local Exhaust) Transfer->Execute Inside Sash Limit Decon 5. In-Situ Decontamination (Dilute Acid Wash) Execute->Decon Reaction Complete Dispose 6. Hazardous Waste Segregation Decon->Dispose Surfaces Neutralized

Step-by-step operational workflow for handling 4-(1-Amino-2-methylpropyl)aniline safely.

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before donning PPE, verify that the local exhaust ventilation (chemical fume hood) is operational with a face velocity of at least 100 feet per minute. Aromatic amines must never be handled on an open bench due to their volatility and inhalation toxicity 1.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don the lab coat, fully buttoned, followed by safety goggles. If handling reactive intermediates, add a face shield.

  • Dispensing (The "Smallest Amount" Principle): Weigh the 4-(1-Amino-2-methylpropyl)aniline inside the fume hood using an analytical balance enclosed in a draft shield. Use static-free, non-metallic spatulas. Causality: Friction with metallic labware can occasionally catalyze unintended reactions with highly reactive amine derivatives 1.

  • Reaction Execution: When dissolving or reacting the compound, strictly control the temperature. Aniline derivatives can react violently with oxidizing agents (e.g., peroxides) 1. Ensure an ice/cooling bath is immediately available to quench exothermic runaway.

  • Glove Removal Technique: Remove gloves using the "beak method" (turning them inside out without touching the outer surface) to ensure no residual chemical transfers to the bare skin 3. Wash hands immediately with soap and water.

Part 3: Emergency Response and Spill Management

Because 4-(1-Amino-2-methylpropyl)aniline is highly toxic to both mammals and aquatic life, spill management must be rapid, contained, and chemically logical.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately alert personnel and restrict access to the spill zone.

  • Upgrade PPE: Don heavy-duty butyl rubber gloves and a half-face respirator with organic vapor cartridges (if the spill occurs outside the fume hood).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand 4. Causality: Never use combustible materials like sawdust, as the amine may react exothermically and ignite.

  • Neutralization and Collection: Carefully scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to protonate the residual amine, rendering it water-soluble, followed by a thorough water rinse.

Exposure Protocol:

  • Dermal Contact: Immediately utilize the safety shower. Flush the affected area with copious amounts of clean, running water for a minimum of 15 minutes while removing contaminated clothing 5.

  • Ocular Contact: Use the emergency eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation 3. Seek immediate medical evaluation.

ToxicityPathway Exposure Dermal / Inhalation Exposure Absorption Lipid-Soluble Membrane Penetration Exposure->Absorption High Permeability Metabolism Hepatic N-hydroxylation (CYP450 Enzymes) Absorption->Metabolism Systemic Circulation Oxidation Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Oxidation Reactive Metabolites Hypoxia Methemoglobinemia (Tissue Hypoxia) Oxidation->Hypoxia Impaired O2 Transport

Toxicological pathway of aromatic amines leading to methemoglobinemia.

Part 4: Environmental Causality and Disposal Plan

Aromatic amines are notorious for causing significant environmental damage, particularly to aquatic ecosystems, often manifesting as a distinct change in water color and severe toxicity to marine life 1.

Step-by-Step Disposal Methodology:

  • Zero-Drain Policy: Under no circumstances should 4-(1-Amino-2-methylpropyl)aniline or its aqueous washings be disposed of down the sink 6.

  • Waste Segregation: Collect all liquid waste in clearly labeled, halogen-free organic waste carboys. Solid waste (contaminated gloves, paper towels, vermiculite) must be double-bagged in sealed plastic bags 6.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for disposal via high-temperature incineration (thermal evaporation). This method effectively breaks down the aromatic ring and prevents environmental persistence 1.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.[Link]

  • Aniline Product Safety Assessment - Lanxess.[Link]

  • E 151 BLACK PN Technical Data - Ataman Kimya.[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc.[Link]

  • Laboratory Safety Guide - Institute of Chemistry, University of the Philippines Diliman.[Link]

Sources

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